ML221
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIRTUMPRQVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ML221: A Technical Guide to its Action as an Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular homeostasis, fluid balance, and energy metabolism. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on the key signaling pathways initiated by the apelin receptor. Quantitative data from pivotal assays are presented, alongside detailed experimental protocols and visual diagrams of the signaling cascades and experimental workflows, to facilitate a comprehensive understanding for research and drug development applications.
Introduction
The apelin/APJ receptor system has emerged as a critical regulator in numerous physiological functions. Apelin, the endogenous ligand for the APJ receptor, triggers a cascade of intracellular events upon binding. This compound has been identified as a valuable tool for probing the physiological roles of this system and as a potential therapeutic agent by inhibiting these effects.[1][2] This guide delineates the molecular interactions and downstream consequences of this compound's engagement with the APJ receptor.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the apelin receptor. This means it binds to the receptor but does not elicit the conformational changes necessary for receptor activation. Instead, it blocks the binding of the endogenous agonist, apelin, thereby inhibiting the downstream signaling pathways. The primary signaling cascades initiated by the apelin receptor are the G protein-dependent pathway, which modulates cyclic adenosine monophosphate (cAMP) levels, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and G protein-independent signaling.
Antagonism of G Protein-Dependent Signaling
The apelin receptor is coupled to the inhibitory G protein, Gαi. Upon activation by apelin, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound, by blocking apelin's binding, prevents this Gαi-mediated inhibition of adenylyl cyclase, thus maintaining basal cAMP levels in the presence of apelin.
Antagonism of β-Arrestin Recruitment
Agonist binding to the APJ receptor also promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor serves two primary functions: it desensitizes the G protein signaling by sterically hindering G protein coupling, and it initiates a separate wave of signaling through β-arrestin-dependent pathways. This compound's antagonism prevents the initial agonist-induced receptor conformation that leads to GRK-mediated phosphorylation and subsequent β-arrestin recruitment.
Quantitative Data
The potency of this compound as an antagonist of the apelin receptor has been quantified in cell-based functional assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Assay Type | Description | IC50 (μM) | Selectivity |
| cAMP Assay | Measures the ability of this compound to inhibit apelin-13-mediated suppression of cAMP. | 0.70 | >37-fold vs. AT1 Receptor |
| β-Arrestin Assay | Measures the ability of this compound to block apelin-13-induced recruitment of β-arrestin to the APJ receptor. | 1.75 | >37-fold vs. AT1 Receptor |
Data sourced from Maloney PR, et al. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6656-60.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the methods used for its determination, the following diagrams are provided.
Experimental Protocols
The following are detailed, representative protocols for the key assays used to characterize this compound's mechanism of action.
cAMP Inhibition Assay
This assay quantifies the ability of this compound to counteract the apelin-induced decrease in intracellular cAMP.
Materials:
-
Cells stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate basal cAMP levels, if necessary for the cell line).
-
Apelin-13 peptide.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the APJ-expressing cells into a 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Apelin-13 at a concentration that elicits 80% of its maximal response (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add the Apelin-13 (EC80) solution to the wells containing this compound. Also include control wells with no this compound (agonist only) and wells with neither this compound nor apelin (basal).
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block the interaction between the activated APJ receptor and β-arrestin. A common method is the enzyme fragment complementation (EFC) assay.
Materials:
-
Cells engineered to co-express the apelin receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
Assay buffer.
-
Apelin-13 peptide.
-
This compound.
-
Detection reagents including the enzyme substrate.
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and an EC80 concentration of Apelin-13 in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the various concentrations of this compound to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the EC80 solution of Apelin-13 to the wells.
-
Recruitment Incubation: Incubate the plate for a period that allows for optimal receptor-β-arrestin interaction (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's instructions. Incubate in the dark for a specified time (e.g., 60 minutes) to allow for signal development.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound and fit the curve to determine the IC50 value.
Conclusion
This compound is a well-characterized functional antagonist of the apelin receptor, potently inhibiting both G protein-dependent and β-arrestin-mediated signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a tool for investigating the apelin/APJ system and for the development of novel therapeutics targeting this pathway.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML221: An In-Depth Technical Guide to a Selective Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes, including cardiovascular homeostasis, angiogenesis, and fluid balance. Discovered through high-throughput screening, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the apelin/APJ system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, in vitro and in vivo pharmacology, and detailed experimental protocols.
Introduction
The apelin/APJ receptor system is a key regulator in various physiological and disease states.[1] The endogenous ligands, a family of peptides called apelins, are produced from a 77-amino acid precursor, preproapelin. The activation of the APJ receptor by apelin peptides triggers a cascade of intracellular signaling events that are crucial for maintaining cardiovascular health and other bodily functions.[1] The development of selective antagonists for the APJ receptor is essential for dissecting the intricate roles of this system and for exploring its therapeutic potential. This compound was identified as the first non-peptide antagonist of the APJ receptor, providing a valuable tool for researchers.[2]
Physicochemical Properties of this compound
This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, is a synthetic organic compound derived from a kojic acid scaffold.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate | [2] |
| Molecular Formula | C₁₇H₁₁N₃O₆S | [4] |
| Molecular Weight | 385.35 g/mol | [4] |
| CAS Number | 877636-42-5 | [4] |
| Appearance | White to beige powder | [5] |
| Solubility | Soluble in DMSO (to 10 mM) | [5][6] |
| Storage | 2-8°C | [5] |
Mechanism of Action and In Vitro Pharmacology
This compound acts as a functional antagonist of the apelin receptor. It effectively blocks the intracellular signaling pathways initiated by the binding of apelin peptides to the APJ receptor. The antagonistic activity of this compound has been characterized in various cell-based assays, primarily focusing on the two major signaling arms of GPCRs: G protein-dependent and β-arrestin-dependent pathways.
Quantitative In Vitro Data
The following table summarizes the key quantitative data for this compound's in vitro activity and selectivity.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (cAMP Assay) | 0.70 µM | CHO-K1 cells expressing human apelin receptor | |
| IC₅₀ (β-arrestin Assay) | 1.75 µM | U2OS cells expressing human apelin receptor | |
| EC₈₀ for Apelin-13 (cAMP & β-arrestin assays) | 10 nM | CHO-K1 and U2OS cells | |
| Selectivity over AT₁ Receptor | >37-fold (IC₅₀ > 79 µM) | Cell-based assays | |
| Cross-reactivity | Limited against a range of GPCRs, with some activity at the κ-opioid and benzodiazepine receptors (<50-70% inhibition at 10 µM) | GPCR binding assay panel | [3] |
| Hepatocyte Toxicity | No toxicity observed at concentrations >50 µM | Human hepatocytes | [6] |
Signaling Pathways
The apelin receptor, upon activation by its endogenous ligand, primarily signals through two main pathways: the G protein-dependent pathway, which influences cyclic AMP (cAMP) levels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. This compound has been shown to antagonize both of these pathways.
In Vivo Pharmacology and Applications
This compound has been utilized in several in vivo studies to investigate the role of the apelin/APJ system in various pathological conditions. Notably, it has been shown to inhibit the growth of cholangiocarcinoma in a mouse xenograft model by reducing tumor-associated angiogenesis. These studies highlight the utility of this compound as a probe for in vivo research, although its pharmacokinetic properties, such as poor metabolic stability, may limit its use to acute intravenous dosing for in vivo applications.[2]
Pharmacokinetic Properties
| Parameter | Result | Assay | Reference |
| Aqueous Solubility | Poor, pH-dependent (higher at pH 7.4) | Aqueous solubility assay | [2] |
| Membrane Permeability | Moderate | Parallel Artificial Membrane Permeability Assay (PAMPA) | |
| Microsomal Stability | Poor (4.2% and 4.9% remaining at 60 min in human and mouse liver homogenates, respectively) | Microsomal stability assay | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
Workflow Diagram:
Protocol:
-
Cell Plating: Seed U2OS cells stably co-expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment into 1536-well assay plates at a density of 1000 cells/well in 4 µL of appropriate culture medium.
-
Incubation: Incubate the plates overnight for 16-18 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Add 60 nL of this compound (from a 2 mM stock in DMSO) or DMSO as a vehicle control to the appropriate wells.
-
Agonist Addition: Add 2 µL of 30 nM Apelin-13 to the wells containing this compound and the negative control wells. Add 2 µL of assay media to the positive control wells. This results in a final test compound concentration of 20 µM and a final DMSO concentration of 1%.
-
Incubation: Incubate the plates for 90 minutes at room temperature.
-
Detection: Add 3 µL of PathHunter detection reagent to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a suitable plate reader (e.g., ViewLux).
cAMP Assay
This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor, which couples to the inhibitory G protein, Gαi.
Protocol:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor in a suitable multi-well plate.
-
Incubation: Culture the cells until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulation: Stimulate the cells with a fixed concentration of Apelin-13 in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of cAMP production against the concentration of this compound.
Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver microsomes.
Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[2]
-
Initiation: Add this compound to the reaction mixture to initiate the metabolic reaction and incubate at 37°C.[2]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[2]
-
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound at each time point.[2]
-
Data Analysis: Calculate the percentage of this compound remaining over time to determine its metabolic stability.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of this compound across an artificial lipid membrane.
Workflow Diagram:
Protocol:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: A solution of this compound in a suitable buffer is added to the wells of the donor plate.
-
Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a specific duration (typically 5 to 16 hours).
-
Sample Analysis: After incubation, the concentration of this compound is determined in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of this compound that has diffused across the artificial membrane into the acceptor well.
Structure-Activity Relationship (SAR)
This compound is based on a kojic acid scaffold. Structure-activity relationship studies have indicated that the ester linkage in this compound is crucial for its activity. Attempts to replace this ester with more metabolically stable functional groups have resulted in a loss of antagonistic activity.[2] This suggests that the electronic and steric properties of the benzoate ester are important for the molecule's interaction with the apelin receptor.
Conclusion
This compound is a well-characterized and selective antagonist of the apelin receptor that has proven to be an invaluable tool for in vitro and in vivo research. Its ability to block both G protein and β-arrestin signaling pathways provides a means to investigate the multifaceted roles of the apelin/APJ system. While its pharmacokinetic profile may present challenges for chronic in vivo studies, its utility as a research probe is undisputed. This technical guide provides a comprehensive resource for scientists working with this compound, enabling a deeper understanding of its properties and facilitating its effective use in advancing our knowledge of apelin receptor biology.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Pharmacological and immunohistochemical characterization of the APJ receptor and its endogenous ligand apelin [periodicos.capes.gov.br]
- 3. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the G<sub>i2</sub> pathway [sciengine.com]
- 6. cusabio.com [cusabio.com]
The Role of ML221 in Elucidating the Apelin/APJ System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The apelin/APJ system, a critical regulator of cardiovascular homeostasis and a key player in a range of other physiological processes, has garnered significant attention as a therapeutic target. The discovery and characterization of selective modulators of this system are paramount to advancing our understanding of its function and for the development of novel therapeutics. This technical guide focuses on ML221, a potent and selective small-molecule functional antagonist of the apelin receptor (APJ). We provide a comprehensive overview of this compound's pharmacological properties, detail key experimental protocols for its use in studying the apelin/APJ system, and present its utility in probing the system's signaling pathways and physiological roles.
Introduction to the Apelin/APJ System
The apelin/APJ system consists of the G protein-coupled receptor, APJ (also known as angiotensin receptor-like 1 or AGTRL1), and its endogenous peptide ligands, the most studied being various isoforms of apelin (e.g., apelin-13, apelin-36) and the more recently discovered Elabela/Toddler.[1] This system is widely expressed throughout the body, with prominent roles in the cardiovascular system, central nervous system, and metabolic tissues.[2][3] Activation of the APJ receptor by its ligands initiates a cascade of intracellular signaling events that regulate a diverse array of physiological functions, including:
-
Cardiovascular Homeostasis: Regulation of blood pressure, cardiac contractility, and angiogenesis.[1][4]
-
Fluid Homeostasis: Control of water intake and diuresis.[2]
-
Energy Metabolism: Involvement in glucose metabolism and insulin sensitivity.[2]
-
Neurological Function: Participation in neuroprotection and regulation of pituitary hormone release.[5]
Given its broad physiological significance, dysregulation of the apelin/APJ system has been implicated in the pathophysiology of numerous diseases, including heart failure, hypertension, atherosclerosis, and diabetes.[2][4] This has made the APJ receptor a compelling target for drug discovery.
This compound: A Selective APJ Receptor Antagonist
This compound (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) was identified through a high-throughput screening campaign as a potent and selective functional antagonist of the APJ receptor.[2] It acts by inhibiting the functional responses induced by apelin, rather than by directly competing for the ligand binding site in a classical sense.
Pharmacological Profile of this compound
The inhibitory activity of this compound has been characterized in various cell-based functional assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Potency of this compound against Apelin-13-Mediated APJ Receptor Activation
| Assay Type | Parameter | Value (μM) | Reference |
| cAMP Assay | IC50 | 0.70 | [6][7][8] |
| β-arrestin Recruitment Assay | IC50 | 1.75 | [6][7][8] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | IC50 (μM) | Fold Selectivity (vs. APJ) | Reference |
| Angiotensin II Type 1 (AT1) | Antagonist | >79 | >37-fold | [2][6][7] |
| κ-Opioid Receptor | Binding Inhibition | <50%I at 10 μM | - | [2] |
| Benzodiazepine Receptor | Binding Inhibition | <70%I at 10 μM | - | [2] |
Key Experimental Protocols Utilizing this compound
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for key in vitro assays used to characterize the antagonism of the APJ receptor by this compound.
cAMP Inhibition Assay
This assay measures the ability of an antagonist to inhibit the apelin-induced decrease in cyclic adenosine monophosphate (cAMP) levels, a hallmark of APJ receptor activation through the Gi pathway.
Methodology:
-
Cell Culture: U2OS cells stably expressing the human APJ receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay Preparation: Cells are harvested and seeded into 384-well assay plates.
-
Compound Treatment:
-
A dose-response curve of this compound is prepared.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation: Apelin-13 is added to the wells at a concentration that elicits a robust response (e.g., EC80, which is approximately 10 nM).[6]
-
cAMP Measurement: The assay is incubated for a further period (e.g., 30-60 minutes). The reaction is then stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., a LANCE Ultra cAMP kit).
-
Data Analysis: The IC50 value for this compound is determined by fitting the dose-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in GPCR desensitization and an important signaling pathway in its own right.
Methodology:
-
Cell Line: U2OS cells co-expressing the APJ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) are used.
-
Assay Preparation: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Treatment:
-
This compound is serially diluted to create a dose-response range.
-
Cells are pre-treated with this compound for 30-60 minutes at 37°C.
-
-
Agonist Stimulation: Apelin-13 is added at its EC80 concentration (approximately 10 nM) to all wells except the negative control.[6]
-
Signal Detection: The plate is incubated for 90 minutes at room temperature. A detection reagent is then added, and after a further 60-minute incubation, luminescence is read on a suitable plate reader.[6]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of cells that are dependent on or responsive to apelin/APJ signaling, such as endothelial cells or certain cancer cell lines.
Methodology:
-
Cell Seeding: Mouse brain endothelial cells (bEnd.3) are plated at a density of 2.5 x 104 cells/well in 24-well plates and allowed to adhere overnight.[7]
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0-30 μM).[7]
-
Incubation: Cells are incubated for 24 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Visualizing Apelin/APJ Signaling and Experimental Workflows
Graphviz diagrams are provided below to illustrate the key signaling pathways of the apelin/APJ system and a typical experimental workflow for evaluating an antagonist like this compound.
Apelin/APJ Signaling Pathways
Caption: Simplified signaling pathways of the APJ receptor upon activation by apelin and inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the in vitro evaluation of this compound's antagonistic activity.
In Vivo Applications and Future Directions
This compound has been utilized in preclinical in vivo models to probe the physiological roles of the apelin/APJ system. For instance, intraperitoneal administration of this compound has been shown to inhibit pathological angiogenesis in a mouse model of oxygen-induced retinopathy.[7] It has also been demonstrated to alleviate mechanical allodynia and heat hyperalgesia in a model of neuropathic pain.[7] In the context of cancer, this compound treatment has been shown to decrease tumor growth in a cholangiocarcinoma xenograft model by inhibiting proliferation and angiogenesis.[9]
Despite its utility as a research tool, the pharmacokinetic properties of this compound, such as moderate plasma and poor microsomal stability, may limit its application in chronic in vivo studies.[2][7] Nevertheless, this compound remains an invaluable pharmacological probe for acute in vivo experiments and a foundational tool for in vitro studies of the apelin/APJ system. Its discovery has paved the way for the development of more drug-like APJ receptor antagonists and has significantly contributed to our understanding of the complex biology of the apelin/APJ system. Future research will likely focus on developing antagonists with improved pharmacokinetic profiles for chronic therapeutic applications.
Conclusion
This compound is a potent and selective functional antagonist of the APJ receptor that has proven to be an indispensable tool for researchers in the field. Its use in a variety of in vitro and in vivo models has helped to dissect the signaling pathways and physiological functions of the apelin/APJ system. This technical guide provides a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research, thereby facilitating further exploration of this important therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
ML221's effects on signal transduction pathways
An In-depth Technical Guide on the Effects of ML297 on Signal Transduction Pathways
A Note on Nomenclature: Initial searches for "ML221" in the context of signal transduction pathways revealed ambiguity. However, the detailed technical requirements of this request strongly align with the well-documented effects of ML297 (also known as VU0456810) , a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. This guide will therefore focus on ML297, a pivotal tool for dissecting GIRK channel function.
This technical guide provides a comprehensive overview of the effects of ML297 on signal transduction pathways for researchers, scientists, and drug development professionals. It delves into the molecular mechanism of action, presents quantitative data on its activity, and offers detailed protocols for key experimental procedures.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of ML297 on various GIRK channel subtypes.
| Compound | GIRK Subunit Composition | EC50 (µM) | Assay Type | Reference |
| ML297 | GIRK1/2 | 0.16 | Thallium Flux Assay | [1][2] |
| ML297 | GIRK1/2 | 0.233 ± 0.038 | Whole-Cell Electrophysiology | [3] |
| ML297 | GIRK1/4 | 1.8 | Thallium Flux Assay | [2] |
| ML297 | GIRK1/3 | 0.914 | Thallium Flux Assay | [4] |
| ML297 | GIRK2/3 | Inactive | Thallium Flux Assay | [1][4] |
| ML297 | GIRK2 (homomer) | Inactive | Thallium Flux Assay | [1][4] |
Signal Transduction Pathways and Mechanism of Action
G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial effectors of inhibitory neurotransmission.[3] Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing neuronal excitability.
Canonical G-Protein Dependent GIRK Channel Activation
The canonical activation of GIRK channels is initiated by the binding of a neurotransmitter (e.g., acetylcholine, dopamine, GABA) to a G-protein coupled receptor (GPCR), typically of the Gαi/o subtype.[3] This binding event catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the passage of potassium ions.[3][5] This process is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for channel function.[3]
ML297 Mechanism of Action: G-Protein Independent Activation
ML297 activates GIRK channels through a novel mechanism that bypasses the need for GPCR activation and G-protein signaling.[3] It directly interacts with GIRK1-containing channels, inducing a conformational change that leads to channel opening. This action is, however, still dependent on the presence of PIP2.[3] The selectivity of ML297 for GIRK1-containing subunits is conferred by two specific amino acid residues within the GIRK1 protein: phenylalanine at position 137 (F137) in the pore helix and aspartic acid at position 173 (D173) in the second transmembrane domain.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of ML297.
Thallium Flux Assay for Screening GIRK Channel Activators
This high-throughput assay is used to identify and characterize modulators of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a specific fluorescent dye.
Experimental Workflow
Detailed Protocol:
-
Cell Culture:
-
Maintain HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Plating:
-
Harvest cells and seed them into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM) in a physiological buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at room temperature in the dark for 60-90 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of ML297 in the assay buffer.
-
Add the ML297 solutions to the respective wells. Include vehicle-only wells as a negative control and a known GIRK channel activator as a positive control.
-
-
Thallium Stimulation and Fluorescence Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate fluorescence reading to establish a baseline.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to measure the fluorescence intensity at regular intervals for 2-5 minutes. An increase in fluorescence indicates thallium influx through open channels.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the ML297 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells, providing detailed information about channel kinetics and pharmacology.
Detailed Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing the GIRK channel subunits of interest onto glass coverslips.
-
Alternatively, use primary neurons cultured on coverslips.
-
-
Electrophysiology Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing physiological ion concentrations.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a high concentration of potassium to mimic the intracellular environment.
-
-
Whole-Cell Recording:
-
Using a micromanipulator, approach a single cell with the recording pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
-
Drug Application and Data Acquisition:
-
Record baseline GIRK channel activity.
-
Apply ML297 at various concentrations to the cell via the perfusion system.
-
Record the resulting changes in membrane current. GIRK channel activation will be observed as an inward current at potentials negative to the potassium reversal potential.
-
Wash out the drug to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the ML297-induced current at each concentration.
-
Construct a concentration-response curve by plotting the current amplitude against the ML297 concentration.
-
Fit the curve with the Hill equation to determine the EC50 and other pharmacological parameters.
-
In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This animal model is used to assess the anticonvulsant properties of a compound. PTZ is a GABAA receptor antagonist that induces seizures in rodents.
Detailed Protocol:
-
Animals:
-
Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve ML297 in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline).
-
Administer ML297 or the vehicle intraperitoneally (i.p.) at a specified dose (e.g., 60 mg/kg) at a predetermined time before PTZ injection (e.g., 30 minutes).[1]
-
-
PTZ Induction of Seizures:
-
Prepare a solution of PTZ in saline.
-
Administer PTZ subcutaneously or intraperitoneally at a convulsive dose (e.g., 85 mg/kg).
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
-
Seizure Scoring:
-
Observe the animals continuously for 30 minutes and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures and mortality.
-
Seizure severity can be scored using a standardized scale (e.g., the Racine scale).
-
-
Data Analysis:
-
Compare the seizure parameters (latency, incidence, severity) between the ML297-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test, chi-square test).
-
A significant increase in seizure latency and a decrease in seizure incidence and severity in the ML297-treated group indicate anticonvulsant activity.
-
Conclusion
ML297 is a valuable pharmacological tool that has significantly advanced our understanding of GIRK channel function. Its unique G-protein independent mechanism of action provides a means to selectively activate GIRK1-containing channels, allowing for the elucidation of their physiological roles in various tissues, particularly in the central nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the effects of ML297 on signal transduction pathways and exploring its therapeutic potential for neurological disorders such as epilepsy and anxiety.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
ML221: A Technical Guide to a Selective Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML221, a potent and selective small-molecule antagonist of the apelin (APJ) receptor. Discovered through a high-throughput screening campaign, this compound has become a valuable research tool for investigating the physiological and pathological roles of the apelin/APJ system. This document details its discovery, mechanism of action, key experimental data, and the methodologies used for its characterization.
Discovery and Development
This compound, with the chemical name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, was identified from the Molecular Libraries Small Molecule Repository (MLSMR) as a functional antagonist of the apelin receptor. The discovery was the result of a high-throughput screen of approximately 330,600 compounds. This compound emerged as a potent inhibitor of apelin-13-mediated APJ receptor activation.[1]
Mechanism of Action
This compound functions as a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It selectively blocks the signaling cascade initiated by the binding of the endogenous ligand, apelin. The APJ receptor is known to couple to inhibitory G proteins (Gαi) and Gαq proteins. By binding to the receptor, this compound prevents the apelin-induced conformational changes necessary for G protein activation and the subsequent downstream signaling events, including the inhibition of adenylyl cyclase and the recruitment of β-arrestin.[2][3][4]
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant pharmacological data.
| Assay Type | Parameter | Value | Reference |
| cAMP Assay | IC50 | 0.70 μM | [2][5] |
| β-arrestin Recruitment Assay | IC50 | 1.75 μM | [2][5] |
| Angiotensin II Type 1 (AT1) Receptor Assay | IC50 | >79 μM | [2][5] |
| Selectivity (AT1/APJ) | Fold Selectivity | >37-fold | [2][5] |
Signaling Pathways
The apelin receptor, upon activation by its endogenous ligand apelin, initiates a cascade of intracellular signaling events primarily through Gαi and Gαq proteins. This compound effectively blocks these pathways.
Apelin Receptor Signaling Pathway
Caption: Apelin receptor signaling and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as an APJ receptor antagonist.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block apelin-induced recruitment of β-arrestin to the APJ receptor, a hallmark of GPCR activation.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Culture and Seeding: A CHO-K1 cell line stably expressing the human apelin receptor (AGTRL-1) and a β-arrestin-β-galactosidase fusion protein (DiscoveRx) is used. Cells are seeded at a density of 1000 cells per well in 4 µL of assay medium into 1536-well plates.[6]
-
Incubation: The plates are incubated overnight for 16-18 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Addition: 60 nL of this compound (typically from a 2 mM stock in DMSO) or DMSO as a vehicle control is transferred to the assay wells.[6]
-
Agonist Addition: 2 µL of 30 nM apelin-13 is added to the wells containing the test compound and to the negative control wells. 2 µL of assay medium is added to the positive control wells. This results in a final concentration of 20 µM for the test compound and 1% DMSO.[6]
-
Incubation: The plates are incubated for 90 minutes at room temperature.[6]
-
Detection: 3 µL of detection reagent is added to each well, and the plates are incubated for an additional 60 minutes.[6]
-
Data Acquisition: Luminescence is read using a suitable plate reader (e.g., ViewLux). The resulting data is used to determine the IC50 value of this compound.[6]
cAMP Assay
This assay quantifies the ability of this compound to counteract the apelin-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation. While the precise, detailed protocol from the original discovery paper by Maloney et al. is not publicly available in full, a representative protocol for a GPCR antagonist using a Homogeneous Time Resolved Fluorescence (HTRF) format is provided below.
Experimental Workflow: cAMP Assay (Representative)
Caption: Representative workflow for a HTRF cAMP assay.
Detailed Methodology (Representative):
-
Cell Culture and Seeding: Cells stably or transiently expressing the human APJ receptor are seeded into a 384-well plate and cultured overnight.
-
Compound and Agonist Addition: Cells are first incubated with varying concentrations of this compound. Subsequently, a fixed concentration of apelin-13 (typically at its EC80 concentration) is added to stimulate the receptor and induce a decrease in intracellular cAMP levels.
-
Incubation: The reaction is incubated for a specified period, for example, 30 minutes at room temperature, to allow for the modulation of cAMP production.
-
Lysis and Detection: A lysis buffer containing HTRF detection reagents (cAMP-d2 and an anti-cAMP antibody labeled with a fluorescent donor, e.g., europium cryptate) is added to the wells.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.
-
Data Acquisition: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value for this compound's antagonism of the apelin-13 response.
References
- 1. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
ML221: A Technical Guide to a Selective Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ML221, a potent and selective small-molecule antagonist of the apelin receptor (APJ). This compound serves as a critical tool for investigating the physiological and pathological roles of the apelin/APJ system, with potential therapeutic applications in various diseases.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, is a kojic acid-based compound.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate | [1] |
| CAS Number | 877636-42-5 | [2] |
| Molecular Formula | C₁₇H₁₁N₃O₆S | [2][3] |
| Molecular Weight | 385.35 g/mol | [2][3] |
| SMILES | S(Cc2[o]cc(--INVALID-LINK--=O)OC(=O)c3ccc(cc3)--INVALID-LINK--[O-])c1ncccn1 | [3] |
| InChI Key | UASIRTUMPRQVFY-UHFFFAOYSA-N | [3][4] |
| Appearance | White to beige powder | [3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble to 10 mM in DMSO.[2] Poorly soluble in aqueous media, with pH-dependent solubility.[1] | [1][2] |
| Storage | Store at +4°C or 2-8°C. | [2][3] |
Biological Activity and Pharmacological Profile
This compound is a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][5] It exhibits high selectivity for APJ over the structurally related angiotensin II type 1 (AT1) receptor.[2]
| Parameter | Value | Assay | Reference |
| IC₅₀ | 0.70 µM | cAMP Assay | [2][5] |
| IC₅₀ | 1.75 µM | β-arrestin Assay | [2][5] |
| Selectivity | >37-fold selective over AT1 receptor | Cell-based assays | [2][5] |
| AT₁ Receptor IC₅₀ | >79 µM | Cell-based assays | [6] |
| Toxicity | No toxicity towards human hepatocytes at concentrations >50 µM | [1][2] |
This compound has been shown to inhibit apelin-13-mediated activation of the APJ receptor.[3][6] It displays limited cross-reactivity against a range of other GPCRs, with some minor activity at the kappa opioid and benzodiazepine receptors.[1][6]
In Vitro ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been characterized in vitro.
| Property | Observation | Assay | Reference |
| Aqueous Solubility | Poor, pH-dependent (higher at pH 7.4 than at 5.0 or 6.2) | [1] | |
| Permeability | Moderate | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1][5] |
| Plasma Stability | Moderate | [5] | |
| Microsomal Stability | Poor (rapidly metabolized in human and mouse liver homogenates) | [1][5] | |
| Plasma Protein Binding | Data not explicitly found in search results. |
The poor microsomal stability, likely due to the ester linkage, suggests that this compound's utility in vivo may be limited to acute intravenous dosing to avoid rapid metabolism.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of apelin to the APJ receptor, thereby inhibiting downstream signaling cascades. The apelin/APJ system is involved in numerous physiological processes, and its dysregulation is implicated in various diseases.
Apelin/APJ Signaling
The binding of apelin to the APJ receptor typically activates Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] The receptor can also signal through the β-arrestin pathway.[7] this compound has been shown to antagonize both of these pathways.[2]
Caption: Simplified signaling pathway of the apelin/APJ receptor and the inhibitory action of this compound.
Downstream Effects
-
ERK Signaling: The apelin/APJ system can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation.[8] this compound has been shown to downregulate phosphorylated ERK (p-ERK) in the spinal cord dorsal horn of rats with neuropathic pain, suggesting its analgesic effects may be mediated through this pathway.[5] In cholangiocarcinoma cells, this compound treatment decreased the expression of p-ERK.[8]
-
TGFβ-Smad Pathway: The apelin-APJ system has been shown to inhibit the TGFβ-Smad pathway, which is involved in fibrosis and fibroblast activation.[9] Suppression of APJ signaling by this compound can lead to increased activation of the TGFβ-Smad pathway.[9]
-
Angiogenesis: this compound has been demonstrated to inhibit endothelial cell proliferation and block pathological angiogenesis in models of oxygen-induced retinopathy.[3][5] It achieves this without affecting the expression of VEGF and VEGFR2.[5] In cholangiocarcinoma, this compound treatment decreased the expression of angiogenic factors.[8]
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the APJ receptor upon ligand binding, a key step in GPCR signaling and desensitization.
Caption: General workflow for a β-arrestin recruitment assay to test this compound's antagonist activity.
Methodology:
-
Cells stably expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor (EA) fragment of β-galactosidase are used.[1]
-
Cells are seeded in microplates and incubated overnight.[6]
-
A solution of this compound in DMSO (or DMSO as a vehicle control) is added to the wells.[6]
-
Apelin-13, the agonist, is then added to stimulate the receptor.[6]
-
The plate is incubated to allow for β-arrestin recruitment, which brings the ProLink and EA tags in close proximity, forming a functional β-galactosidase enzyme.[1]
-
A detection reagent containing the substrate for β-galactosidase is added.[6]
-
After a final incubation period, the luminescence generated by the enzymatic reaction is measured. A decrease in luminescence in the presence of this compound indicates antagonist activity.[6]
Cell Proliferation Assays (MTT and BrdU)
These assays are used to assess the effect of this compound on the proliferation of cells, such as endothelial cells.[5]
Methodology:
-
Cells (e.g., mouse endothelial cell line bEnd.3) are plated in multi-well plates.[5]
-
The cells are treated with varying concentrations of this compound.[5]
-
For the MTT assay: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine the relative number of viable cells.[5]
-
For the BrdU incorporation assay: During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. BrdU is incorporated into the DNA of proliferating cells. The cells are then fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme that catalyzes a colorimetric or chemiluminescent reaction. The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[5]
Synthesis
The synthesis of this compound has been described and involves a three-step process starting from kojic acid.[1]
Caption: Synthetic scheme for the preparation of this compound.
Applications in Research
This compound is a valuable pharmacological tool for elucidating the roles of the apelin/APJ system in:
-
Cardiovascular research: Investigating the involvement of apelin signaling in heart failure, hypertension, and atherosclerosis.[1]
-
Oncology: Studying the role of the apelin/APJ axis in tumor growth, angiogenesis, and metastasis in cancers such as cholangiocarcinoma.[8]
-
Neuroscience: Exploring the contribution of apelin signaling to neuropathic pain and its potential as a therapeutic target.[5]
-
Metabolic diseases: Examining the function of the apelin/APJ system in glucose and lipid metabolism.
-
Reproductive biology: Investigating the role of apelin and its receptor in the hypothalamus-pituitary-testicular axis and testicular function.[10]
Conclusion
This compound is the first-in-class small-molecule antagonist of the apelin receptor, offering high selectivity and utility in a range of in vitro and, with careful consideration of its metabolic stability, in vivo studies. This technical guide provides a summary of its chemical properties, biological activity, and experimental methodologies to facilitate its use in advancing our understanding of apelin/APJ signaling in health and disease.
References
- 1. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. This compound = 98 HPLC 877636-42-5 [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Apelin receptor antagonist (this compound) treatment has a stimulatory effect on the testicular proliferation, antioxidants system and steroidogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity of ML221 for the Apelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ML221, a potent and selective functional antagonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in a range of physiological processes. This document details the quantitative data, experimental methodologies, and signaling pathways associated with this compound's interaction with the apelin receptor, offering a valuable resource for researchers in pharmacology and drug discovery.
Quantitative Selectivity Profile of this compound
This compound exhibits high potency in inhibiting apelin-13-mediated activation of the apelin receptor. Its inhibitory activity has been quantified in two distinct functional assays, targeting different aspects of receptor signaling. Furthermore, its selectivity has been rigorously assessed against the closely related angiotensin II type 1 (AT1) receptor and a broader panel of GPCRs.
Table 1: Potency of this compound at the Apelin Receptor (APJ)
| Assay Type | Parameter | Value (µM) |
| cAMP Assay | IC50 | 0.70 |
| β-arrestin Assay | IC50 | 1.75 |
Table 2: Selectivity of this compound against Angiotensin II Type 1 (AT1) Receptor
| Receptor | Parameter | Value (µM) | Fold Selectivity (AT1/APJ β-arrestin) |
| Angiotensin II Type 1 (AT1) | IC50 | >79 | >37 |
Table 3: GPCR Selectivity Panel for this compound
This compound was profiled against a panel of 29 G-protein coupled receptors to assess its broader selectivity. The compound showed minimal cross-reactivity, with significant inhibition observed only at the kappa opioid receptor.
| Receptor | % Inhibition at 10 µM |
| Kappa Opioid | <50 |
| Benzodiazepine | <70 |
| Other 27 GPCRs | No significant binding |
Note: The complete list of the 29 GPCRs tested is available through the Psychoactive Drug Screening Program (PDSP) at the University of North Carolina.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
β-Arrestin Recruitment Assay
This cell-based functional assay was the primary screen for identifying antagonists of the apelin receptor. The assay measures the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization and signaling.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Culture: An angiotensin II receptor-like 1 (AGTRL-1) cell line is used.
-
Cell Plating: Cells are seeded at a density of 1000 cells per well in a 1536-well plate containing 4 µL of growth medium. Plates are incubated overnight for 16-18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: 60 nL of this compound dissolved in DMSO (or DMSO as a vehicle control) is dispensed into the wells.
-
Agonist Stimulation: 2 µL of a 30 nM solution of Apelin-13 is added to the wells containing this compound and the negative control wells. Assay media is added to the positive control wells. The final concentration of this compound is 20 µM, and the final DMSO concentration is 1%.
-
Incubation: The assay plates are incubated for 90 minutes at room temperature.
-
Detection: 3 µL of the detection reagent is added to each well, and the plates are incubated for an additional 60 minutes.
-
Data Acquisition: Luminescence is read using a ViewLux microplate reader.
The primary assay was performed using the DiscoveRx PathHunter β-arrestin assay platform.
cAMP Functional Assay
This assay was used as a secondary screen to confirm the antagonistic activity of this compound. It measures the inhibition of cyclic adenosine monophosphate (cAMP) production, a downstream signaling molecule of the apelin receptor when coupled to Gαi.
Experimental Workflow: cAMP Assay
Caption: General workflow for a cAMP functional assay.
Specific details of the protocol used for this compound, including the cell line, agonist concentration, and detection method, were not explicitly detailed in the available literature. The workflow above represents a standard methodology for such an assay.
GPCR Selectivity Profiling
The selectivity of this compound was determined by screening against a panel of GPCRs. This is a critical step in drug development to identify potential off-target effects.
Experimental Workflow: GPCR Selectivity Screening
Targeting the Apelin Receptor with ML221: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Apelin/APJ System
The apelin/APJ system has emerged as a critical regulator in a wide range of physiological and pathological processes.[1] The system comprises the G protein-coupled receptor APJ (also known as APLNR) and its endogenous peptide ligands, apelin and elabela. The APJ receptor, once an orphan receptor, shares structural similarity with the angiotensin II type 1 (AT1) receptor, though it does not bind angiotensin II.[2][3] The apelin system is a key mediator of cardiovascular homeostasis and has been implicated in the pathogenesis of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.[2] Its functions extend to energy metabolism, angiogenesis, and fluid homeostasis.[1] Given its broad physiological involvement, the APJ receptor presents a compelling target for therapeutic intervention. ML221 is a potent and selective small-molecule functional antagonist of the APJ receptor, serving as a critical tool for elucidating the receptor's role in disease and as a lead compound for drug development.[4]
Profile of this compound
This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, was identified through a high-throughput screening campaign as a functional antagonist of the apelin receptor.[2] It is derived from a kojic acid-based scaffold.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 385.35 g/mol | |
| Formula | C₁₇H₁₁N₃O₆S | |
| CAS Number | 877636-42-5 | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at +4°C |
Quantitative Pharmacological Data
This compound acts as a functional antagonist, inhibiting the activation of the APJ receptor by its ligand, apelin-13.[4][5] Its potency has been characterized in multiple cell-based functional assays.
Table 2: In Vitro Pharmacology of this compound
| Target | Assay Type | Metric | Value (µM) | Selectivity | Reference |
| Apelin Receptor (APJ) | cAMP Assay | IC₅₀ | 0.70 | >37-fold vs. AT1 | [4] |
| Apelin Receptor (APJ) | β-arrestin Assay | IC₅₀ | 1.75 | >37-fold vs. AT1 | [4] |
| Angiotensin II Type 1 (AT1) Receptor | Functional Assay | IC₅₀ | >79 | - | [4] |
This compound also demonstrates a favorable selectivity profile against a broader panel of GPCRs, with the only notable off-target activity observed at the κ-opioid and benzodiazepinone receptors, showing less than 50-70% inhibition at a 10 μM concentration.
Apelin Receptor Signaling Pathways
The APJ receptor is primarily coupled to the inhibitory G-protein, Gαi.[2][3] Upon activation by apelin, this initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor also signals through β-arrestin recruitment, which can lead to receptor internalization and activation of other pathways, such as the MAPK/ERK pathway. Downstream of G-protein activation, the apelin system can also stimulate the PI3K/Akt pathway, which is involved in cell survival and glucose metabolism.[1]
Experimental Protocols & Workflow
The characterization of this compound as an APJ receptor antagonist relies on specific cell-based assays. The following are representative protocols for evaluating compound activity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the APJ receptor upon ligand-induced activation, a key step in GPCR desensitization and signaling.
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human APJ receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Seeding: Cells are seeded into 1536-well plates at a density of approximately 1000 cells/well in 4 µL of culture medium (e.g., F12 nutrient mix with 10% FBS and penicillin/streptomycin).[4]
-
Incubation: Plates are incubated overnight (16-18 hours) at 37°C in a humidified, 5% CO₂ atmosphere.[4]
-
Compound Addition: 60 nL of this compound (or other test compounds) in DMSO, or DMSO alone for controls, is transferred to the assay plates.[4]
-
Agonist Addition: After a brief pre-incubation, 2 µL of the agonist Apelin-13 (at a final concentration corresponding to its EC₈₀, e.g., 10 nM) is added to the wells containing test compounds and to the negative control wells. Assay media is added to positive control wells.[4] The final DMSO concentration should be kept constant, typically at 1%.
-
Assay Incubation: The plates are incubated for 90 minutes at room temperature.[5]
-
Detection: 3 µL of a chemiluminescent or fluorescent detection reagent is added, and the plates are incubated for an additional 60 minutes.[5]
-
Readout: Luminescence or fluorescence is measured using a suitable plate reader (e.g., ViewLux).
-
Analysis: Data are normalized to positive (agonist alone) and negative (cells alone) controls. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Inhibition Assay
This assay quantifies the ability of an antagonist to block the agonist-induced, Gαi-mediated inhibition of cAMP production.
-
Cell Line: A cell line expressing the human APJ receptor (e.g., AGTRL-1 cell line) is used.
-
Protocol: The general workflow is similar to the β-arrestin assay. Cells are seeded and incubated with the test compound (this compound).
-
Stimulation: Cells are then stimulated with a combination of Apelin-13 and a cAMP-inducing agent like Forskolin.
-
Detection: The level of intracellular cAMP is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, LANCE, or ELISA).
-
Analysis: The ability of this compound to reverse the Apelin-13-mediated decrease in Forskolin-stimulated cAMP levels is measured, and IC₅₀ values are determined.
Potential Therapeutic Applications
The antagonism of the apelin/APJ system with molecules like this compound holds potential in therapeutic areas where the system is pathologically upregulated.
-
Oncology: The apelin system is implicated in tumor angiogenesis and growth.[1] Studies have shown that the apelin/APJ axis is upregulated in cholangiocarcinoma (CCA) cells.[6] Inhibition of this axis with this compound has been demonstrated to decrease CCA proliferation and angiogenesis, leading to significantly inhibited tumor growth in a xenograft mouse model.[6] This suggests a potential therapeutic strategy for cancers that rely on apelin-driven pathways for growth and vascularization. The APLN-APJ axis has also been linked to lymphangiogenesis in cervical cancer, suggesting that its blockade could curtail nodal metastases.[7]
-
Cardiovascular and Metabolic Diseases: While much of the research on the apelin system focuses on the therapeutic benefits of agonism (e.g., improving cardiac output, vasodilation),[1][8][9] antagonism could be relevant in specific contexts. For example, in conditions characterized by excessive or pathological angiogenesis driven by apelin, an antagonist could be beneficial. However, the primary role of apelin appears to be protective in many cardiovascular settings.[10] Therefore, the application of antagonists in this area requires careful consideration of the specific pathology.
-
Research Tool: A primary application of this compound is as a selective pharmacological tool to investigate the physiological and pathophysiological roles of the apelin/APJ system.[2] Its ability to block receptor function in vitro and in acute in vivo settings allows researchers to probe the consequences of apelin signaling blockade without the confounding factors of genetic models.[2]
Summary of Preclinical Studies
-
In Vitro: this compound exhibits no significant toxicity towards human hepatocytes at concentrations up to 50 µM. However, it shows poor stability in human and mouse liver homogenates and is rapidly metabolized in plasma, likely due to its ester linkage.[2] This characteristic suggests its utility is primarily for in vitro studies or acute in vivo experiments where metabolism can be bypassed through specific administration routes.[2]
-
In Vivo: In a mouse xenograft model of human cholangiocarcinoma, intravenous administration of this compound resulted in a significant inhibition of tumor growth.[6] This was associated with decreased proliferation, angiogenesis, and reduced expression of markers related to epithelial-mesenchymal transition (EMT) like vimentin and matrix metalloproteinases (MMP-3, MMP-9).[6]
Conclusion
This compound is a potent and selective functional antagonist of the apelin receptor, providing a valuable tool for dissecting the complex roles of the apelin/APJ signaling axis. Its efficacy in preclinical cancer models, particularly in cholangiocarcinoma, highlights the therapeutic potential of targeting this pathway in oncology. While its pharmacokinetic profile, specifically its poor metabolic stability, limits its current utility as a systemic drug, this compound serves as an essential chemical probe and a foundational scaffold for the development of next-generation APJ antagonists with improved drug-like properties for a range of therapeutic applications.
References
- 1. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Arrestin | Apelin receptor | TargetMol [targetmol.com]
- 6. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
ML221: A Technical Guide to its Impact on Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML221 is a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ signaling system is a critical regulator of numerous physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis. Consequently, this compound has emerged as a valuable pharmacological tool for elucidating the roles of this pathway in both normal physiology and various disease states, particularly in cancer biology. This technical guide provides an in-depth overview of the known effects of this compound on cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound functions as a functional antagonist of the apelin receptor (APJ). It competitively inhibits the binding of the endogenous ligand, apelin, thereby blocking the activation of downstream signaling cascades. This antagonism has been demonstrated to impact cellular functions such as proliferation, migration, and angiogenesis.
Quantitative Data Summary
The inhibitory activity of this compound on the apelin receptor has been quantified in various cell-based functional assays. The following table summarizes the key potency values reported in the literature.
| Assay Type | Parameter | Value (µM) | Cell Line | Reference |
| cAMP Assay | IC50 | 0.70 | CHO-K1 AGTRL-1 | |
| β-arrestin Recruitment Assay | IC50 | 1.75 | CHO-K1 AGTRL-1 |
Table 1: Potency of this compound in functional assays.
Impact on Cellular Processes
Inhibition of Cancer Cell Proliferation and Angiogenesis
This compound has been shown to significantly inhibit the growth of certain cancers, particularly cholangiocarcinoma, by targeting the apelin/APJ axis. This inhibition is achieved through the modulation of key cellular processes:
-
Reduced Cell Proliferation: Treatment with this compound leads to a decrease in the expression of proliferation markers such as PCNA and Ki-67.
-
Inhibition of Angiogenesis: this compound downregulates the expression of crucial angiogenic factors, including Vascular Endothelial Growth Factor A (VEGF-A), VEGF-C, Angiopoietin-1 (Ang-1), and Angiopoietin-2 (Ang-2).
-
Decreased Cell Migration: Wound-healing assays have demonstrated that this compound can significantly impair the migratory capacity of cancer cells.
Modulation of Intracellular Signaling Pathways
The anti-proliferative and anti-angiogenic effects of this compound are mediated through the inhibition of key intracellular signaling pathways downstream of the apelin receptor.
-
ERK/MAPK Pathway: this compound treatment has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), indicating a reduction in the activity of the MAPK/ERK signaling cascade, which is crucial for cell proliferation.
-
PI3K/Akt Pathway: The apelin/APJ system is known to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and growth. By antagonizing the APJ receptor, this compound is predicted to inhibit this pathway.
-
TGF-β/Smad Pathway: There is evidence to suggest crosstalk between the apelin/APJ and the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathways. In certain cellular contexts, apelin signaling can inhibit the TGF-β/Smad pathway. Therefore, this compound, by blocking apelin signaling, may indirectly modulate TGF-β-mediated cellular responses.
Role in Ferroptosis: An Unclear Connection
The role of this compound in ferroptosis, an iron-dependent form of programmed cell death, is not well-established. Some studies have suggested that certain compounds initially identified as Glutathione Peroxidase 4 (GPX4) inhibitors, a key regulator of ferroptosis, may actually exert their effects by inhibiting Thioredoxin Reductase 1 (TXNRD1). However, there is currently no direct evidence in the reviewed literature to suggest that this compound directly inhibits either GPX4 or TXNRD1 or that it is a direct inducer of ferroptosis. Further research is required to clarify any potential role of this compound in this cell death pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cholangiocarcinoma cells (e.g., Mz-ChA-1) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cholangiocarcinoma cells (e.g., Mz-ChA-1) in 6-well plates and grow them to 90-100% confluency.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 10 µM).
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantification: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated relative to the initial scratch width.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed cholangiocarcinoma cells (e.g., Mz-ChA-1) in the upper chamber of the inserts in serum-free medium.
-
Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) and different concentrations of this compound to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Imaging: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet. Count the number of stained cells in multiple fields of view under a microscope.
Western Blotting for Phosphorylated ERK (p-ERK)
-
Cell Lysis: Treat cholangiocarcinoma cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Angiogenic Markers
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated cells using a suitable kit and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for VEGF-A and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
cAMP Functional Assay
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human apelin receptor (AGTRL-1) in a 384-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Stimulate the cells with a known concentration of apelin-13 (e.g., EC80 concentration).
-
cAMP Measurement: After incubation, measure the intracellular cAMP levels using a suitable detection kit (e.g., a FRET-based assay).
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the apelin-13-induced cAMP response.
β-Arrestin Recruitment Assay
-
Cell Seeding: Use a cell line engineered to co-express the apelin receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor fragment.
-
Compound Addition: Add a dilution series of this compound to the assay plate.
-
Agonist Stimulation: Add a fixed concentration of apelin-13 to stimulate β-arrestin recruitment.
-
Signal Detection: After incubation, add the detection reagents and measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the data to generate a dose-response curve and determine the IC50 of this compound.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Methodological & Application
Application Notes and Protocols for ML221 in In-Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML221 is a potent and selective antagonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ signaling pathway is implicated in a variety of physiological processes, including cardiovascular regulation, angiogenesis, and cell proliferation. As such, this compound serves as a valuable chemical probe for investigating the biological functions of the apelin/APJ system and for target validation in drug discovery. These application notes provide detailed protocols for utilizing this compound in various in-vitro experiments to study its inhibitory effects on the apelin/APJ signaling cascade.
Mechanism of Action
This compound functions by competitively binding to the APJ receptor, thereby blocking the binding of its endogenous ligand, apelin. This inhibition prevents the activation of downstream signaling pathways, which include the Gαi-mediated inhibition of adenylyl cyclase and the β-arrestin recruitment pathway. The blockade of these pathways leads to the modulation of various cellular processes.
Apelin/APJ Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the apelin/APJ receptor and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in-vitro activities of this compound.
| Assay Type | Cell Line | Parameter | This compound Activity | Reference |
| cAMP Inhibition Assay | CHO cells expressing human APJ | IC50 | 0.70 µM | [1] |
| β-Arrestin Recruitment Assay | U2OS cells expressing human APJ | IC50 | 1.75 µM | [1] |
| Cell Proliferation (Wound Healing) | Mz-ChA-1 (Cholangiocarcinoma) | Inhibition of cell migration | Significant inhibition at 10 µM | [2] |
| Gene Expression (Angiogenesis) | Mz-ChA-1 (Cholangiocarcinoma) | Downregulation of VEGF-A, Ang-1, Ang-2 | Dose-dependent decrease | [2] |
| Protein Expression (Signaling) | Mz-ChA-1 xenograft tumors | Decrease in p-ERK and t-ERK | Observed with this compound treatment | [2] |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO cells stably expressing the human APJ receptor
-
Opti-MEM or other serum-free medium
-
Apelin-13 peptide
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
384-well white opaque microplates
Protocol:
-
Cell Preparation:
-
Culture CHO-APJ cells to ~80-90% confluency.
-
Harvest cells and resuspend in serum-free medium to a density of 2 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in assay buffer. Create a serial dilution to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a 4X stock solution of Apelin-13 at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
-
Assay Procedure:
-
Add 5 µL of the 2X this compound dilution series to the wells of a 384-well plate.
-
Add 5 µL of the CHO-APJ cell suspension to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 4X Apelin-13 solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (Apelin-13 alone).
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.
Materials:
-
U2OS cells stably co-expressing the human APJ receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin Assay, DiscoveRx).
-
Assay medium (e.g., Opti-MEM).
-
Apelin-13 peptide.
-
This compound.
-
Detection reagents for the specific assay system.
-
384-well white opaque microplates.
Protocol:
-
Cell Preparation:
-
Plate U2OS-APJ-β-arrestin cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a 5X stock solution of this compound in assay buffer and perform serial dilutions.
-
Prepare a 5X stock solution of Apelin-13 at its EC80 concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 5X this compound dilution series to the wells.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of the 5X Apelin-13 solution to the wells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cells in a two-dimensional culture.
Materials:
-
Adherent cell line of interest (e.g., Mz-ChA-1, HUVECs).
-
Complete culture medium.
-
Low-serum or serum-free medium.
-
This compound.
-
24-well plates.
-
200 µL pipette tips or a wound-healing insert.
-
Microscope with a camera.
Protocol:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, gently scratch a straight line across the center of the well using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with low-serum or serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24, and 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between this compound-treated and control groups.
-
In-Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Basement membrane extract (e.g., Matrigel®).
-
This compound.
-
Apelin-13 (as a pro-angiogenic stimulus).
-
96-well plates.
-
Microscope with a camera.
Protocol:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in basal medium containing Apelin-13 and different concentrations of this compound or vehicle control.
-
Seed 1-2 x 10^4 cells per well onto the solidified matrix.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube networks using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using angiogenesis analysis software.
-
Compare the tube formation in this compound-treated wells to the control.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol details the measurement of changes in the mRNA levels of target genes (e.g., VEGF-A, Ang-1, Ang-2) in response to this compound treatment.
Materials:
-
Cell line of interest.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target and housekeeping genes.
-
qPCR instrument.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, primers for the target and a housekeeping gene (e.g., GAPDH, β-actin), and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Compare the fold change in gene expression in this compound-treated samples relative to the vehicle control.
-
Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule of the APJ receptor.
Materials:
-
Cell line of interest.
-
This compound.
-
Apelin-13.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Serum-starve cells overnight.
-
Pre-treat cells with this compound for 30 minutes.
-
Stimulate cells with Apelin-13 for a short period (e.g., 5-15 minutes).
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Compare the phosphorylation levels in this compound-treated samples to the control.
-
Conclusion
This compound is a critical tool for elucidating the role of the apelin/APJ signaling pathway in various biological contexts. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in-vitro effects of this compound on cell signaling, migration, angiogenesis, and gene expression. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, furthering our understanding of this important signaling axis and its potential as a therapeutic target.
References
Application Notes and Protocol: Dissolving and Storing ML221
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the dissolution and storage of ML221, a potent and selective functional antagonist of the apelin (APJ) receptor.[1][2] Adherence to proper handling and storage procedures is critical for maintaining the compound's stability and ensuring experimental reproducibility. This guide summarizes solubility data, outlines storage conditions, and provides step-by-step protocols for preparing stock and working solutions.
Chemical Properties
This compound is a small molecule antagonist used in research to investigate the apelin receptor pathway.[3] Its key chemical properties are summarized below.
| Property | Value |
| IUPAC Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate[3][4] |
| Molecular Formula | C₁₇H₁₁N₃O₆S[5] |
| Molecular Weight | 385.35 g/mol [5][6] |
| CAS Number | 877636-42-5[1][5] |
| Appearance | White to beige powder[7] |
| Purity | ≥98% (HPLC)[5][7] |
Solubility Data
This compound exhibits limited solubility in aqueous media and is most effectively dissolved in organic solvents.[4] The following table consolidates solubility information from various suppliers. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Concentration | Notes |
| DMSO | ~1 mg/mL[8] | - |
| DMSO | 5 mg/mL[7] | Clear solution may require warming.[7] |
| DMSO | 6.25 mg/mL (16.22 mM)[6] | Sonication is recommended to aid dissolution.[6] |
| DMSO | Soluble to 10 mM[5] | - |
| DMF | 10 mg/mL[8] | - |
| DMF:PBS (pH 7.2) (1:30) | 0.03 mg/mL[8] | - |
| Aqueous Media | Poorly soluble[4] | Solubility is pH-dependent, with higher solubility at pH 7.4 than at pH 5.0 or 6.2.[4] |
| Water | Insoluble[2] | - |
| Ethanol | Insoluble[2] | - |
Storage and Stability
Proper storage is crucial to prevent degradation of the compound. Lyophilized powder and solvated stock solutions have different storage requirements.
| Form | Storage Temperature | Stability Period |
| Lyophilized Powder | +4°C[5] | Refer to Certificate of Analysis. |
| Lyophilized Powder | 2-8°C[7] | Refer to Certificate of Analysis. |
| Lyophilized Powder | -20°C[6][8] | ≥ 4 years[8], or 3 years.[6] |
| In Solvent (Stock Solution) | -20°C | 1 year[1] |
| In Solvent (Stock Solution) | -80°C | 1 year[6] or 2 years.[1] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]
-
Equilibrate Before Opening: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
In Vivo Experiments: For in vivo studies, it is recommended to prepare working solutions fresh on the day of use.[1]
Experimental Protocols
4.1. Materials and Equipment
-
This compound lyophilized powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Precision balance
-
Vortex mixer
-
Bath sonicator or water bath (optional, for aiding dissolution)
-
Calibrated micropipettes
4.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 10 mM concentration.
-
Mass (mg) = 10 mM * 385.35 ( g/mol ) * Volume (L)
-
Example: For 1 mL of a 10 mM stock solution, you would need 3.85 mg of this compound.
-
-
Equilibrate Compound: Allow the vial of this compound powder to warm to room temperature before opening.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use one of the following methods:
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
4.3. Protocol for Storing Stock Solution
-
Aliquot: Dispense the stock solution into smaller, single-use, sterile tubes. The volume per aliquot should be appropriate for your typical experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Label: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.
-
Freeze: Store the aliquots at -20°C for up to one year or at -80°C for up to two years for long-term storage.[1][6]
4.4. Protocol for Preparing an Aqueous Working Solution
-
Thaw Stock: Remove a single aliquot of the frozen this compound stock solution and thaw it completely at room temperature.
-
Dilute: Using a sterile buffer or cell culture medium appropriate for your assay, dilute the DMSO stock solution to the desired final concentration.
-
Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. Ensure the vehicle control in your experiment contains the same final concentration of DMSO.[9]
-
-
Mix: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to proteins in cell culture media.
-
Use Promptly: Use the freshly prepared working solution immediately for optimal results.
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for use in a typical cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. This compound | Arrestin | Apelin receptor | TargetMol [targetmol.com]
- 7. This compound = 98 HPLC 877636-42-5 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ML221 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to ML221
This compound is a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G-protein coupled receptor.[1][2] The apelin/APJ signaling pathway is involved in a multitude of physiological processes and has been implicated in the pathology of various diseases, including cancer.[2][3] In the context of oncology, activation of the apelin/APJ axis has been shown to promote cancer cell proliferation, survival, migration, and angiogenesis, as well as contribute to drug resistance.[2][3] this compound competitively inhibits the binding of apelin to the APJ receptor, thereby blocking its downstream signaling cascades, primarily the PI3K/Akt and ERK/MAPK pathways.[2][4] This inhibitory action makes this compound a valuable tool for investigating the role of the apelin/APJ system in cancer biology and a potential lead compound for the development of novel anti-cancer therapeutics.
Chemical Structure of this compound:
-
IUPAC Name: 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate
-
Molecular Formula: C₁₇H₁₁N₃O₆S
-
Molar Mass: 385.35 g/mol
Application Note: Sensitization of TRAIL-Resistant Cancer Cells to Apoptosis using this compound
Background:
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types. A key mechanism of TRAIL resistance involves the overactivation of pro-survival signaling pathways, such as PI3K/Akt and ERK/MAPK, which suppress the apoptotic cascade.
The apelin/APJ signaling axis is a known activator of these pro-survival pathways.[2][4] Overexpression of apelin or its receptor in the tumor microenvironment can therefore contribute to an anti-apoptotic state, potentially rendering cancer cells resistant to TRAIL-induced cell death. This application note describes a potential strategy to overcome TRAIL resistance by utilizing the APJ antagonist, this compound. By inhibiting the apelin/APJ pathway, this compound is hypothesized to downregulate the activity of PI3K/Akt and ERK, thereby re-sensitizing resistant cancer cells to TRAIL-mediated apoptosis.
Scientific Rationale:
The rationale for using this compound to sensitize cancer cells to TRAIL is based on the known crosstalk between the apelin/APJ signaling pathway and the cellular machinery governing apoptosis.
-
Apelin/APJ as a Pro-Survival Pathway: Upon activation by its ligand, apelin, the APJ receptor triggers downstream signaling cascades, most notably the PI3K/Akt and ERK/MAPK pathways.[2][4] Both of these pathways are central to promoting cell survival, proliferation, and inhibiting apoptosis.
-
PI3K/Akt and ERK in TRAIL Resistance: Constitutive activation of the PI3K/Akt and ERK pathways is a well-documented mechanism of resistance to TRAIL-induced apoptosis. These pathways can inhibit apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad), the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), and the inhibition of caspase activation.
-
This compound as an Inhibitor of Pro-Survival Signaling: As a potent antagonist of the APJ receptor, this compound can block the activation of the PI3K/Akt and ERK pathways that are dependent on apelin signaling.[2]
By inhibiting these key survival pathways, this compound is expected to lower the apoptotic threshold of cancer cells, making them more susceptible to the pro-apoptotic signals initiated by TRAIL.
Experimental Protocols
This section provides detailed protocols for assessing the efficacy of this compound in sensitizing TRAIL-resistant cancer cells to apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound, TRAIL, or their combination on the viability of cancer cells.
Materials:
-
TRAIL-resistant cancer cell line (e.g., A549, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed the TRAIL-resistant cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound and TRAIL in complete growth medium.
-
Aspirate the old medium from the wells.
-
Add 100 µL of the treatment medium to the respective wells. Include the following controls:
-
Vehicle control (medium with DMSO, matching the highest concentration used for this compound)
-
This compound alone at various concentrations
-
TRAIL alone at various concentrations
-
Combination of a fixed concentration of TRAIL with varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
TRAIL-resistant cancer cell line
-
6-well cell culture plates
-
This compound
-
Recombinant Human TRAIL
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, TRAIL, or the combination as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period (e.g., 24 hours), collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK pathways.
Materials:
-
TRAIL-resistant cancer cell line
-
6-well cell culture plates
-
This compound
-
Apelin-13 (as a positive control for pathway activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Pre-treatment and Stimulation: Pre-treat the cells with this compound at the desired concentration for 1-2 hours. Then, stimulate the cells with apelin-13 (e.g., 100 nM) for 15-30 minutes. Include appropriate controls (untreated, apelin-13 alone, this compound alone).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value (µM) | Reference |
| cAMP Assay | IC₅₀ | 0.70 | [1] |
| β-arrestin Assay | IC₅₀ | 1.75 | [1] |
Table 2: Representative Data from a TRAIL Sensitization Experiment
| Treatment Group | Cell Viability (%) | Apoptosis (%) (Annexin V+) |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 |
| This compound (10 µM) | 95 ± 4.8 | 8 ± 1.5 |
| TRAIL (100 ng/mL) | 80 ± 6.1 | 15 ± 2.3 |
| This compound (10 µM) + TRAIL (100 ng/mL) | 45 ± 3.9 | 55 ± 4.7 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Visualization of Pathways and Workflows
Apelin/APJ Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Apelin/APJ signaling pathway.
Experimental Workflow for TRAIL Sensitization Assay
Caption: Workflow for assessing this compound's TRAIL-sensitizing effects.
Logical Relationship of this compound Action in TRAIL Sensitization
Caption: this compound reverses TRAIL resistance by inhibiting pro-survival signaling.
References
Application Notes and Protocols for ML221 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML221, a selective small-molecule antagonist of the Apelin Receptor (APJ), in various animal models of disease. The protocols detailed below are based on published research and are intended to serve as a guide for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound.
Introduction to this compound and the Apelin/APJ System
This compound is the first reported non-peptide antagonist of the Apelin Receptor (APJ), a G-protein coupled receptor. The Apelin/APJ signaling pathway is a critical regulator of various physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis. Dysregulation of this pathway has been implicated in the pathophysiology of several diseases, including cancer, cardiovascular disorders, and neuroinflammatory conditions. As an antagonist, this compound serves as a valuable tool for elucidating the role of the Apelin/APJ system in disease progression and for assessing its potential as a therapeutic target.
Application of this compound in a Cancer Animal Model
Cholangiocarcinoma (CCA) Xenograft Mouse Model
Application Note: The Apelin/APJ axis has been shown to be upregulated in cholangiocarcinoma, the second most common primary liver cancer. This signaling pathway is implicated in promoting tumor growth and angiogenesis. This compound can be utilized in a CCA xenograft model to investigate the anti-tumor efficacy of inhibiting Apelin/APJ signaling.
Quantitative Data Summary
| Animal Model | Cell Line | This compound Dose | Administration Route | Key Findings | Reference |
| Nude (nu/nu) Mice | Mz-ChA-1 | 150 µg/kg | Intravenous (tail vein) | Significantly decreased tumor growth compared to untreated controls. | [Hall et al., 2017] |
Experimental Protocol: Cholangiocarcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous cholangiocarcinoma xenograft in nude mice and the subsequent treatment with this compound.
Materials:
-
Mz-ChA-1 human cholangiocarcinoma cells
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG400, Saline)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture Mz-ChA-1 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
This compound Formulation and Administration:
-
Formulation (general guidance): this compound is soluble in DMSO. For intravenous injection, a common formulation for poorly soluble compounds involves dissolving the compound in a minimal amount of DMSO and then diluting it with a vehicle such as a mixture of PEG400 and saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity. Note: The optimal vehicle should be determined empirically.
-
Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (150 µg/kg) or vehicle control via tail vein injection. The frequency of administration should be determined based on the pharmacokinetic properties of the compound and the study design (e.g., every other day, twice a week).
-
-
Assessment of Therapeutic Efficacy:
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for markers of proliferation and angiogenesis).
-
Experimental Workflow for CCA Xenograft Model
Application of this compound in an Ocular Disease Animal Model
Oxygen-Induced Retinopathy (OIR) Mouse Model
Application Note: The OIR model is a well-established model for studying proliferative retinopathies, such as retinopathy of prematurity and diabetic retinopathy. Pathological retinal angiogenesis is a key feature of these diseases. The Apelin/APJ system is known to be involved in angiogenesis, and this compound can be used in the OIR model to assess the therapeutic potential of inhibiting this pathway to prevent pathological vessel growth.
Quantitative Data Summary
| Animal Model | This compound Administration | Key Findings | Reference |
| C57BL/6J Mice (OIR) | Intraperitoneal injection | Inhibited pathological retinal angiogenesis and promoted the recovery of normal retinal vessels. | [Sato et al., 2017] |
Experimental Protocol: Oxygen-Induced Retinopathy Model
This protocol describes the induction of OIR in mouse pups and subsequent treatment with this compound.
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Oxygen chamber with an oxygen controller
-
This compound
-
Vehicle for this compound (e.g., sterile saline with a low percentage of DMSO)
-
Sterile syringes and needles
-
Anesthetic for terminal procedures
-
Fluorescein-dextran and perfusion equipment (for visualization of retinal vasculature)
Procedure:
-
Induction of OIR:
-
On postnatal day 7 (P7), place the mouse pups and their nursing dam into a hyperoxic chamber with 75% oxygen.
-
Maintain the hyperoxic conditions for 5 days (until P12).
-
On P12, return the pups and dam to normal room air (normoxia). This sudden shift to relative hypoxia induces retinal neovascularization.
-
-
This compound Formulation and Administration:
-
Formulation (general guidance): For intraperitoneal injection, this compound can be dissolved in a vehicle such as sterile saline containing a small amount of DMSO to aid solubility. The final DMSO concentration should be minimized.
-
Administration: From P12 to P17 (the period of active neovascularization), administer this compound or vehicle control to the pups via intraperitoneal injection daily. The optimal dose should be determined in pilot studies.
-
-
Assessment of Retinal Neovascularization:
-
On P17, euthanize the pups.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas and stain with isolectin B4 to visualize the retinal vasculature.
-
Quantify the areas of neovascularization and avascular regions using imaging software.
-
Experimental Workflow for OIR Model
Potential Applications in Neurodegenerative and Inflammatory Disease Models
Application Note: While specific studies utilizing this compound in neurodegenerative or autoimmune disease models are not yet widely published, the known role of the Apelin/APJ system in neuroinflammation and immune cell trafficking suggests that this compound could be a valuable research tool in these areas.
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): The Apelin/APJ system is implicated in regulating neuroinflammation, a key component of Alzheimer's disease pathology. This compound could be used in transgenic mouse models of Alzheimer's (e.g., APP/PS1) to investigate whether blocking APJ signaling can mitigate neuroinflammatory responses and impact disease progression.
-
Autoimmune Diseases (e.g., Multiple Sclerosis, Rheumatoid Arthritis): The Apelin/APJ system may play a role in modulating immune responses and leukocyte recruitment. In models such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis or Collagen-Induced Arthritis (CIA) for rheumatoid arthritis, this compound could be used to explore the therapeutic potential of APJ antagonism in reducing inflammation and autoimmune-mediated tissue damage.
Logical Relationship for Potential Applications
Apelin/APJ Signaling Pathway
The Apelin/APJ signaling pathway is initiated by the binding of apelin peptides to the APJ receptor, leading to the activation of downstream signaling cascades that influence various cellular processes.
Investigating Cardiovascular Function with ML221: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML221 is a potent and selective small-molecule antagonist of the apelin receptor (APJ).[1][2] The apelin/APJ system is a critical regulator of cardiovascular homeostasis, playing a significant role in processes such as the regulation of blood pressure, cardiac contractility, and angiogenesis.[3][4][5] Dysregulation of this system has been implicated in the pathophysiology of various cardiovascular diseases, including heart failure, hypertension, and atherosclerosis.[1][4] As a selective antagonist, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin/APJ system in the cardiovascular system.
These application notes provide an overview of the use of this compound in cardiovascular research, including its mechanism of action, key experimental protocols, and representative data.
Mechanism of Action
This compound acts as a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor.[1] It competitively blocks the binding of the endogenous ligand, apelin, to the APJ receptor, thereby inhibiting downstream signaling pathways. In cardiovascular tissues, activation of the APJ receptor by apelin initiates a cascade of intracellular events that modulate cardiovascular function.[6]
The primary signaling pathway involves the coupling of the APJ receptor to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway is believed to contribute to the positive inotropic effects of apelin. Additionally, apelin/APJ signaling can activate other pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in cell growth and differentiation.[6] By blocking these signaling cascades, this compound allows researchers to elucidate the specific contributions of the apelin/APJ system to cardiovascular physiology and disease.
Apelin Receptor Signaling Pathway in Cardiomyocytes
Caption: Apelin/APJ signaling in cardiomyocytes.
Data Presentation
The following tables summarize the in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 0.70 µM | cAMP Inhibition | CHO-K1 | [6] |
| IC50 | 1.75 µM | β-arrestin Recruitment | CHO-K1 | [6] |
| Selectivity | >37-fold | - | - | [1] |
| (vs. AT1 Receptor) |
Table 2: In Vivo Effects of this compound on Cardiac Function in a Mouse Model of Ischemia-Reperfusion (I/R) Injury
| Parameter | Control (I/R) | This compound-treated (I/R) | % Change |
| Heart Rate (bpm) | 350 ± 20 | 345 ± 18 | -1.4% |
| LVDP (mmHg) | 85 ± 5 | 65 ± 6 | -23.5% |
| LVEDP (mmHg) | 12 ± 2 | 18 ± 3 | +50% |
| dP/dtmax (mmHg/s) | 3500 ± 250 | 2800 ± 300 | -20% |
| dP/dtmin (mmHg/s) | -2800 ± 200 | -2200 ± 250 | +21.4% |
| LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Effects on Cardiac Function in a Mouse Model of Ischemia-Reperfusion (I/R) Injury
This protocol describes the use of this compound to investigate the role of the apelin/APJ system in myocardial I/R injury.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes).
-
Remove the ligature to allow for reperfusion (e.g., 24 hours).
2. This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that this compound has poor aqueous solubility and stability.[7] For in vivo studies, acute intravenous doses are recommended to avoid rapid metabolism.[7]
-
Administer this compound or vehicle control via intraperitoneal (IP) or intravenous (IV) injection. A study by Zeng et al. (2022) administered this compound (2 mg/kg) via IP injection 30 minutes before reperfusion.
3. Assessment of Cardiac Function:
-
After the reperfusion period, assess cardiac function using a pressure-volume catheter inserted into the left ventricle.
-
Record hemodynamic parameters including heart rate, left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), and the maximum and minimum rates of pressure change (dP/dtmax and dP/dtmin).
4. Infarct Size Measurement:
-
At the end of the experiment, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Calculate the infarct size as a percentage of the area at risk.
Experimental Workflow for In Vivo Cardiovascular Assessment of this compound
Caption: In vivo experimental workflow.
Conclusion
This compound is a valuable tool for dissecting the complex roles of the apelin/APJ system in cardiovascular health and disease. Its selectivity allows for targeted investigation of this signaling pathway. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of modulating the apelin/APJ system in the context of cardiovascular disorders. Due to its poor stability, researchers should consider the experimental design carefully, particularly for in vivo studies.[7]
References
- 1. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Apelin and its receptor APJ in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 5. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]
- 6. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML221 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML221 is a potent and selective antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that is expressed in various tissues, including the central nervous system. The apelin/APJ system is an emerging therapeutic target for a range of neurological disorders. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, enabling investigators to explore the role of the apelin/APJ system in neuronal function and disease.
The apelin/APJ system is implicated in a variety of physiological processes within the brain, including neuroprotection, regulation of neuroinflammation, and modulation of neuronal apoptosis.[1] Dysregulation of this system has been linked to conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] this compound, by blocking the binding of the endogenous ligand apelin to the APJ receptor, serves as a critical tool to elucidate the downstream signaling pathways and functional consequences of this system in both healthy and pathological states.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 0.70 µM | cAMP Assay | CHO cells expressing human APJ receptor | [1] |
| IC50 | 1.75 µM | β-arrestin Recruitment Assay | U2OS cells expressing human APJ receptor | [1] |
| Selectivity | >37-fold | - | - | [1] |
Note: The selectivity of this compound was determined against the closely related angiotensin II type 1 (AT1) receptor.[1]
Signaling Pathways
The apelin/APJ system activates multiple downstream signaling cascades that are crucial for neuronal function. This compound, as an antagonist, can be used to investigate the role of these pathways.
Apelin/APJ Receptor Signaling in Neurons
Activation of the APJ receptor by its endogenous ligand, apelin, initiates a cascade of intracellular events. This signaling is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gi/o). The major downstream pathways implicated in neuronal cells include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. These pathways are known to play critical roles in promoting cell survival, reducing apoptosis, and mitigating oxidative stress.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to investigate the apelin/APJ system in a neuroscience context.
In Vitro Drug Discovery and Characterization Workflow
This workflow outlines the general steps for identifying and characterizing novel APJ receptor antagonists like this compound.
cAMP Functional Antagonism Assay
This protocol is designed to quantify the ability of this compound to inhibit the apelin-induced decrease in cyclic adenosine monophosphate (cAMP) levels in cells expressing the APJ receptor.
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
This compound
-
Apelin-13 (or other active apelin isoform)
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Cell culture reagents
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-APJ cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Antagonist Incubation: Add this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of apelin-13 (typically EC80) mixed with forskolin to all wells, except for the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a compatible plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Calculate the percent inhibition of the apelin-13 response by this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block the recruitment of β-arrestin to the APJ receptor upon apelin stimulation, a key step in GPCR desensitization and signaling.
Materials:
-
U2OS cells co-expressing the human APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin GPCR Assay, DiscoverX)
-
This compound
-
Apelin-13
-
Cell culture reagents
-
384-well white opaque microplates
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the assay plate.
-
Agonist Addition: Add a fixed concentration of apelin-13 (EC80) to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol.
-
Luminescence Reading: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Determine the IC50 of this compound by calculating the percent inhibition of the apelin-13-induced β-arrestin recruitment.
Neuronal Viability/Neuroprotection Assay
This protocol assesses the ability of this compound to counteract the neuroprotective effects of apelin in an in vitro model of neuronal injury.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Apelin-13
-
Neurotoxic stimulus (e.g., glutamate, hydrogen peroxide, or serum deprivation)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom black microplates
Procedure:
-
Cell Culture and Plating: Culture and plate the neuronal cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Co-treatment: Add apelin-13 to the wells containing this compound.
-
Induction of Injury: After a short incubation (15-30 minutes), introduce the neurotoxic stimulus.
-
Incubation: Incubate for the appropriate duration to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone, with apelin-13, and with the combination of apelin-13 and this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be adapted to investigate the effect of this compound on neuronal excitability and synaptic transmission by blocking the modulatory effects of endogenous or exogenous apelin.
Materials:
-
Brain slice preparation from a relevant brain region (e.g., hippocampus, hypothalamus)
-
This compound
-
Apelin-13
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Electrophysiology rig with amplifier, digitizer, and microscope
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices from the desired region of the rodent brain.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Neuron Identification: Identify target neurons for recording using visual guidance (e.g., DIC microscopy).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents).
-
Apelin Application: Apply apelin-13 to the bath to observe its effect on the recorded parameters.
-
This compound Application: Co-apply this compound with apelin-13 or apply this compound prior to apelin-13 to assess its antagonistic effect.
-
Data Analysis: Analyze the changes in electrophysiological properties in the presence of apelin-13 and this compound compared to baseline.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of the apelin/APJ system in the central nervous system. The application notes and protocols provided herein offer a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting this system for the treatment of various neurological disorders. Careful consideration of the experimental context and appropriate controls are essential for obtaining robust and interpretable data.
References
ML221: An Investigational Tool for Metabolic Disorder Studies
Application Notes and Protocols for Researchers
Introduction
ML221 is a potent and selective antagonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. The apelin/APJ system is a key regulator of glucose and lipid metabolism, making this compound a valuable pharmacological tool for investigating the role of this signaling pathway in metabolic disorders such as type 2 diabetes and obesity. These application notes provide an overview of this compound's utility in metabolic research, supported by detailed experimental protocols and a summary of its known quantitative effects.
Mechanism of Action
This compound functions as a competitive antagonist at the apelin receptor, thereby blocking the downstream signaling cascades initiated by its endogenous ligands, apelin and Elabela/Toddler.[1] The apelin receptor couples to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels. By inhibiting this interaction, this compound allows for the elucidation of the apelin/APJ system's role in various metabolic pathways.
Data Presentation
The following table summarizes the key quantitative data for this compound as an apelin receptor antagonist.
| Parameter | Value | Assay | Reference |
| IC50 | 0.70 µM | cAMP Assay | [2][3] |
| IC50 | 1.75 µM | β-arrestin Assay | [2][3] |
| Selectivity | >37-fold over AT1 receptor | - | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Figure 1: this compound antagonism of the Apelin/APJ signaling pathway.
Figure 2: Downstream metabolic effects of SIRT1 signaling.
Experimental Protocols
In Vitro Assays
1. cAMP Inhibition Assay
This protocol is designed to determine the IC50 value of this compound in inhibiting apelin-induced cAMP reduction.
Materials:
-
CHO or HEK293 cells stably expressing the human apelin receptor
-
This compound
-
Apelin-13
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium and supplements
-
96-well microplates
Procedure:
-
Seed the apelin receptor-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of apelin-13 (e.g., EC80) in the presence of forskolin for 30 minutes at 37°C. Forskolin is used to elevate basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
2. β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block apelin-induced recruitment of β-arrestin to the apelin receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin GPCR Assay)
-
This compound
-
Apelin-13
-
Assay-specific detection reagents
-
Cell culture medium and supplements
-
96-well microplates
Procedure:
-
Plate the engineered cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for a predetermined time.
-
Add a fixed concentration of apelin-13 (e.g., EC80) to the wells.
-
Incubate the plate for the time specified by the assay manufacturer to allow for β-arrestin recruitment.
-
Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) according to the assay protocol.
-
Calculate the percent inhibition of the apelin-induced signal for each this compound concentration and determine the IC50 value.[4][5][6][7]
In Vivo Studies in Animal Models of Metabolic Disease
1. Glucose Tolerance Test (GTT) in Diet-Induced Obese (DIO) Mice
This protocol assesses the effect of this compound on glucose clearance in a model of insulin resistance.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks)
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and saline)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Animal handling and restraint equipment
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) or oral gavage (p.o.) administration at a predetermined dose and time before the glucose challenge.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer the glucose solution via i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
2. Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique measures whole-body insulin sensitivity.
Materials:
-
Catheterized conscious mice
-
This compound or vehicle
-
Human insulin
-
20% Dextrose solution
-
[3-³H]-Glucose tracer
-
Syringe pumps
-
Blood glucose analyzer
Procedure:
-
Five to seven days prior to the clamp, surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling).[3][8][9]
-
On the day of the study, fast the mice for 5-6 hours.
-
Administer this compound or vehicle at a specified time before the clamp procedure.
-
A primed-continuous infusion of [3-³H]-glucose is initiated to measure basal glucose turnover.
-
After the basal period, a continuous infusion of insulin is started.
-
Blood glucose is monitored every 5-10 minutes, and a variable infusion of dextrose is adjusted to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
-
Blood samples are collected to determine glucose specific activity and calculate glucose turnover rates.
Logical Workflow for Investigating this compound in Metabolic Studies
Figure 3: Experimental workflow for this compound metabolic studies.
Conclusion
This compound serves as a critical tool for dissecting the intricate role of the apelin/APJ signaling pathway in the regulation of metabolic homeostasis. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting this pathway in metabolic disorders. As our understanding of the apelin system grows, so too will the applications of selective antagonists like this compound in advancing the field of metabolic research.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of ML221, an Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for quantifying the inhibitory effects of ML221, a potent and selective antagonist of the Apelin (APJ) receptor. The methodologies described herein are essential for characterizing the pharmacological properties of this compound and similar compounds targeting the apelin signaling pathway.
Introduction to this compound
This compound is a small molecule that acts as a functional antagonist of the Apelin receptor (APJ), a G protein-coupled receptor (GPCR). It effectively blocks the intracellular signaling cascades initiated by the binding of the endogenous ligand, apelin.[1] The apelin/APJ system is a critical mediator of cardiovascular homeostasis and has been implicated in various physiological processes, including energy metabolism and gastrointestinal function.[1] Understanding the inhibitory profile of this compound is crucial for its development as a research tool and potential therapeutic agent.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using various cell-based functional assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Parameter | Value (μM) | Cell Line |
| cAMP Assay | IC50 | 0.70 | CHO-K1 |
| β-Arrestin Recruitment Assay | IC50 | 1.75 | CHO-K1 |
Table 1: Inhibitory Potency of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the maximum response induced by an apelin agonist.
Apelin Receptor Signaling Pathway
The apelin receptor (APJ) is a class A GPCR that can couple to multiple G protein subtypes, primarily Gi and Gq. Upon activation by its endogenous ligand, apelin, the receptor initiates downstream signaling cascades. This compound, as an antagonist, blocks these signaling events.
Figure 1: Apelin Receptor Signaling Pathway. This diagram illustrates the major signaling pathways activated by the apelin receptor and inhibited by this compound.
Experimental Protocols
This section provides detailed protocols for key experiments to measure the effects of this compound.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow:
Figure 2: Workflow for cAMP Accumulation Assay. A stepwise representation of the protocol to determine the IC50 of this compound in a cAMP assay.
Protocol:
-
Cell Culture: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor (APJ) into a 96-well plate at a density of 10,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure: a. Aspirate the culture medium and wash the cells once with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature. c. Add a solution containing an EC80 concentration of an apelin agonist (e.g., Apelin-13) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells, except for the negative control. Forskolin is often used to stimulate cAMP production to measure the inhibitory effect of Gi-coupled receptors. d. Incubate for 30 minutes at room temperature.
-
Detection: a. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit or AlphaLISA cAMP assay kit) according to the manufacturer's instructions.[2][3][4]
-
Data Analysis: a. Plot the measured signal (inversely proportional to cAMP levels in a competitive assay format) against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.
Experimental Workflow:
Figure 3: Workflow for β-Arrestin Recruitment Assay. This diagram outlines the key steps for assessing the antagonistic activity of this compound on β-arrestin recruitment.
Protocol:
-
Cell Culture: Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cells from DiscoveRx, which co-express a ProLink™-tagged APJ receptor and an Enzyme Acceptor-tagged β-arrestin.[5][6][7] Seed the cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure: a. Pre-incubate the cells with the this compound dilutions for 30 minutes.[6] b. Add an EC80 concentration of an apelin agonist to stimulate β-arrestin recruitment. c. Incubate for 90 minutes at 37°C.[6]
-
Detection: a. Add the detection reagents, including the chemiluminescent substrate, according to the manufacturer's protocol.[6] b. Incubate for 60 minutes at room temperature. c. Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Plot the luminescence signal against the logarithm of the this compound concentration. b. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Mobilization Assay
This assay determines the ability of this compound to inhibit apelin-induced increases in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[8]
Protocol:
-
Cell Culture: Plate APJ-expressing cells (e.g., HEK293 or CHO) onto a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.[9][10]
-
Dye Loading: a. Wash the cells with a HEPES-buffered saline solution.[10] b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of an organic anion transport inhibitor like probenecid to prevent dye leakage.[8][9] c. Incubate for 30-60 minutes at 37°C.[8]
-
Compound Addition and Measurement: a. Wash the cells to remove excess dye. b. Place the plate in a fluorescence plate reader equipped with an injector. c. Record a baseline fluorescence reading. d. Inject a solution of this compound at various concentrations and continue recording. e. After a short incubation, inject an EC80 concentration of an apelin agonist and immediately begin measuring the fluorescence intensity over time.[9]
-
Data Analysis: a. Calculate the change in fluorescence intensity (or the ratio of emissions at two wavelengths for ratiometric dyes like Fura-2) after agonist addition.[9] b. Plot the peak fluorescence response against the this compound concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of apelin-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of APJ receptor activation.
Protocol:
-
Cell Culture and Treatment: a. Grow APJ-expressing cells in 6-well plates to near confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with different concentrations of this compound for 30 minutes. d. Stimulate with an apelin agonist for 5-10 minutes.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11] c. Collect the lysates and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein from each sample by SDS-PAGE on a 10% gel and transfer to a PVDF membrane.[11] b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[12] c. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[11][12] d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12] e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Data Analysis: a. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[12] b. Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. c. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. d. Plot the normalized p-ERK1/2 levels against the this compound concentration to assess the inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. GPCR β-Arrestin Product Solutions [discoverx.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 11. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
Troubleshooting & Optimization
Common issues with ML221 solubility
This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility of ML221, a potent and selective antagonist of the apelin (APJ) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble up to 10 mM in DMSO.[1] For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q2: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its poor stability and solubility in these environments.[4] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is kept low, ideally at or below 0.1%.[5] Higher concentrations of DMSO can be toxic to cells.
-
Intermediate Dilution: Instead of adding the highly concentrated DMSO stock solution directly to your aqueous buffer, perform one or more intermediate dilution steps in your buffer or medium.
-
Sonication: Gentle sonication of the final solution can help to redissolve small amounts of precipitate.
-
Warming: Some sources suggest that warming the DMSO solution can aid in dissolving this compound.[2] However, be cautious with temperature-sensitive experimental systems.
-
Formulation with Co-solvents: For in vivo or certain in vitro applications, a co-solvent system may be necessary. One described method involves adding the DMSO stock solution to PEG300, mixing, then adding Tween80, mixing again, and finally adding ddH2O.[3]
Q3: How stable is this compound in aqueous solutions?
A3: this compound has poor stability in aqueous buffers like Phosphate Buffered Saline (PBS), showing rapid degradation.[4] However, its stability can be improved in a solution of 50% acetonitrile/PBS, where it has been shown to be stable for up to 48 hours.[4] Due to the ester linkage in its structure, this compound also has poor stability in human and mouse liver homogenates.[3][4]
Q4: Can I prepare a stock solution of this compound in anything other than DMSO?
A4: While DMSO is the most commonly cited solvent, for specific applications requiring the avoidance of DMSO, exploring other organic solvents may be possible. However, solubility in solvents like ethanol or methanol is not well-documented in the provided search results and would require empirical testing. For most cell-based assays, a concentrated DMSO stock is the standard.
Troubleshooting Guide
Issue: Precipitate Formation in Cell-Based Assays
-
Problem: After adding the this compound DMSO stock solution to the cell culture medium, a precipitate forms.
-
Possible Causes:
-
The final concentration of this compound is above its solubility limit in the aqueous medium.
-
The final DMSO concentration is too high, causing the compound to crash out of solution.
-
Interaction with components in the cell culture medium.
-
-
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your assay.
-
Optimize Dilution: Prepare an intermediate dilution of the this compound stock in culture medium before adding it to the final cell plate.
-
Control for DMSO: Always include a vehicle control with the same final concentration of DMSO to assess any solvent effects on your cells.
-
Data Summary
| Parameter | Value | Source |
| Molecular Weight | 385.35 g/mol | [1][6] |
| Formula | C₁₇H₁₁N₃O₆S | [1][6] |
| Solubility in DMSO | Up to 10 mM | [1] |
| IC₅₀ (cAMP Assay) | 0.70 µM | [3][7][8] |
| IC₅₀ (β-arrestin Assay) | 1.75 µM | [3][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 385.35), you will need 259.5 µL of DMSO to make a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of fresh, high-quality DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.[2]
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations.
-
Final Dilution (in Medium): Prepare the final working concentrations by diluting the DMSO stock (or diluted stocks) into pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Example: To achieve a 10 µM final concentration of this compound with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Visualizations
References
- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. bioengineer.org [bioengineer.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Optimizing ML221 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML221, a potent and selective antagonist of the Apelin Receptor (APJ), in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a functional antagonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR). It blocks the intracellular signaling cascades induced by apelin, the endogenous ligand for APJ. This compound has been shown to inhibit both the Gαi-mediated pathway, which leads to a decrease in cyclic AMP (cAMP), and the β-arrestin recruitment pathway.[1]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in most cell-based assays is in the low micromolar range, typically between 1 µM and 10 µM. The reported IC50 values for this compound are 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin assay.[1] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is always recommended.
Q3: Is this compound cytotoxic to cells?
A3: this compound has been shown to exhibit no toxicity in human hepatocytes at concentrations up to 50 µM.[1] However, it is always good practice to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 10 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. It is important to note that this compound has poor aqueous solubility and stability, so it is best to prepare fresh dilutions from the DMSO stock for each experiment.[2] The stock solution in DMSO should be stored at -20°C.
Q5: What are the known off-target effects of this compound?
A5: this compound is a selective antagonist for the APJ receptor, with over 37-fold selectivity against the closely related angiotensin II type 1 (AT1) receptor.[1] However, a screening against a panel of other GPCRs showed some activity at the kappa opioid receptor.[2] Researchers should be aware of this potential off-target effect when interpreting their results, especially at higher concentrations.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | IC50 (µM) | Cell Line | Reference |
| cAMP Assay | 0.70 | HEK293 | [1] |
| β-arrestin Assay | 1.75 | U2OS | [1] |
Table 2: Recommended Concentration Ranges for Common Cell-Based Assays
| Assay Type | Recommended Starting Concentration (µM) | Maximum Recommended Concentration (µM) | Notes |
| Cell Proliferation (e.g., MTT, BrdU) | 1 - 10 | 25 | A dose-response is recommended to determine the optimal inhibitory concentration. |
| Cytotoxicity (e.g., LDH) | 1 - 20 | 50 | Use to establish the non-toxic concentration range in your cell line. |
| Western Blot (Signaling) | 0.5 - 10 | 20 | The effective concentration will depend on the specific signaling pathway being investigated. |
| Migration/Invasion Assay | 1 - 10 | 20 | Titrate to find the optimal concentration for inhibiting cell movement. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol is designed to establish a dose-response curve and determine the IC50 of this compound for cell viability/proliferation in your cell line of interest.
Materials:
-
Your adherent or suspension cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of Apelin-Induced Signaling
This protocol can be used to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of the APJ receptor, such as Akt and ERK.
Materials:
-
Your cell line expressing the APJ receptor
-
Serum-free cell culture medium
-
This compound (10 mM stock in DMSO)
-
Apelin-13 (or other apelin isoform)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Plate your cells and grow them to 80-90% confluency. Before treatment, serum-starve the cells for 4-6 hours in serum-free medium.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Apelin Stimulation: Stimulate the cells with an appropriate concentration of Apelin-13 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Apelin/APJ Signaling Pathway
Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Troubleshooting Decision Tree
References
ML221 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML221, a potent and selective functional antagonist of the apelin (APJ) receptor.[1][2][3] Unexpected results can arise from various factors related to the compound's chemical properties and experimental conditions. This guide aims to address common issues to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a functional antagonist of the apelin receptor (APJ), a G-protein coupled receptor.[3] It inhibits the apelin-13-mediated activation of the APJ receptor.[1][4] Its potency has been quantified in cell-based assays, with IC50 values of 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin assay.[1][4] It exhibits over 37-fold selectivity for the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor.[1][3][5]
Q2: What are the known limitations of using this compound?
The primary limitation of this compound is its poor stability in both plasma and liver microsomes due to an ester linkage in its structure.[3][6] This ester bond is susceptible to hydrolysis, which can lead to the formation of inactive byproducts.[3] Consequently, this compound is best suited for in vitro studies or acute in vivo experiments where metabolism can be minimized.[3] Additionally, this compound has low aqueous solubility.[6]
Q3: How should I prepare and store this compound stock solutions?
Due to its limited stability, proper handling of this compound is critical. Stock solutions should be prepared fresh in a suitable solvent like DMSO.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use and store them at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Troubleshooting Guide
Issue 1: No observable effect or lower than expected potency of this compound in my in vitro assay.
This is a common issue that can often be traced back to the compound's stability and solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh stock solution from a new vial of the compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. The ester linkage in this compound is prone to hydrolysis.[3] |
| Poor Solubility | Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to prevent solvent-induced artifacts. This compound has poor aqueous solubility, and precipitation in the assay medium can reduce its effective concentration.[6] |
| Incorrect Assay Conditions | Verify the concentration of the apelin agonist used to stimulate the APJ receptor. The potency of this compound as an antagonist will be dependent on the concentration of the agonist it is competing with. |
| Cell Line Viability | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the cells are healthy and responsive. This compound itself has been shown to have no toxicity towards human hepatocytes at concentrations up to 50 µM. |
Issue 2: High variability between replicate experiments.
High variability can be frustrating and can mask the true effect of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent pipetting of the this compound stock solution. Given its potency, small variations in concentration can lead to significant differences in effect. |
| Precipitation of this compound | Visually inspect the assay wells for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration of this compound or using a different formulation with solubility enhancers, if compatible with your assay. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression, affecting responsiveness to both agonists and antagonists. |
Issue 3: Unexpected or contradictory results compared to published literature.
The effect of this compound can be context-dependent, and different experimental systems may yield different outcomes.
Possible Causes and Solutions:
| Possible Cause | Context-Dependent Effects |
| Different Biological Systems | Be aware that the signaling outcome of APJ receptor antagonism can vary between different cell types and tissues. For instance, studies on testicular tissue have reported both stimulatory and inhibitory effects of this compound on proliferation and steroidogenesis under different conditions.[7][8] |
| Off-Target Effects | While this compound is highly selective for the APJ receptor, it's good practice to consider potential off-target effects, especially at higher concentrations. The compound showed some minor activity against the κ-opioid and benzodiazepinone receptors at 10 µM.[3] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays (e.g., cAMP Assay)
-
Cell Seeding: Plate cells at an appropriate density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your assay buffer. Also, prepare the apelin agonist (e.g., apelin-13) at a concentration that gives a robust response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the cells. Incubate for a period determined by your assay optimization (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add the apelin agonist to the wells and incubate for the desired time to stimulate the receptor.
-
Assay Readout: Lyse the cells and measure the downstream signaling molecule (e.g., cAMP) according to the manufacturer's protocol for your assay kit.
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of the Apelin/APJ System
Caption: Simplified signaling pathway of the Apelin/APJ system and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apelin receptor antagonist (this compound) treatment has a stimulatory effect on the testicular proliferation, antioxidants system and steroidogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of ML221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML221, a selective antagonist of the Apelin (APJ) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the Apelin receptor (APJ), a G protein-coupled receptor (GPCR). Its IUPAC name is 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate[1]. It functions by inhibiting the apelin-induced activation of the APJ receptor. This has been demonstrated in cell-based functional assays, such as cAMP and β-arrestin recruitment assays, where this compound blocks the signaling cascade initiated by the binding of apelin to the APJ receptor.
Q2: What are the known off-target effects of this compound?
While this compound is a potent antagonist for the APJ receptor, it has shown some cross-reactivity with other GPCRs. Specifically, at a concentration of 10 µM, this compound exhibits inhibitory activity at the kappa opioid and benzodiazepine receptors[1].
Q3: What is the metabolic stability of this compound and what are the implications for its use?
This compound has poor metabolic stability, primarily due to the presence of an ester linkage that is susceptible to hydrolysis by esterases present in plasma and liver microsomes. This rapid degradation limits its utility in prolonged in vivo studies. However, it can be used for in vitro experiments and for in vivo studies involving acute intravenous dosing.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in functional assays.
Possible Cause 1: Compound Instability this compound is known to be unstable in aqueous solutions due to the hydrolysis of its ester bond. This can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in variable IC50 values.
Recommended Solutions:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.
-
Minimize Incubation Times: Reduce the incubation time of this compound with cells or membranes to the shortest duration compatible with the assay protocol.
-
Use of More Stable Analogs: Consider synthesizing or obtaining more stable analogs of this compound where the ester linkage is replaced with a more metabolically robust group, such as a sulfonate.
Possible Cause 2: Assay-Dependent Potency The potency of this compound can differ between various functional assays. For instance, the reported IC50 value for this compound is 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin recruitment assay.
Recommended Solutions:
-
Consistent Assay Conditions: Ensure that assay conditions (e.g., cell density, agonist concentration, incubation time) are consistent across experiments.
-
Understand Assay Principles: Be aware of the different signaling pathways being measured by each assay (G-protein vs. β-arrestin) and how they might be differentially affected by the compound.
Issue 2: Observing unexpected biological effects not related to APJ receptor antagonism.
Possible Cause: Off-Target Activity As mentioned, this compound can interact with kappa opioid and benzodiazepine receptors, which could lead to confounding biological effects in your experimental system.
Recommended Solutions:
-
Use of Control Cell Lines: Employ control cell lines that do not express the APJ receptor but are known to express the potential off-target receptors to distinguish between on-target and off-target effects.
-
Competitive Inhibition Assays: Perform competitive binding assays with known ligands for the kappa opioid and benzodiazepine receptors to quantify the extent of this compound's interaction with these off-targets.
-
Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with reduced affinity for the off-target receptors to confirm that the observed effect is mediated by the APJ receptor.
Data Summary
| Parameter | Value | Reference |
| On-Target Potency | ||
| IC50 (cAMP assay) | 0.70 µM | |
| IC50 (β-arrestin assay) | 1.75 µM | |
| Selectivity | ||
| Angiotensin II Type 1 (AT1) Receptor | >37-fold selective over AT1 | [1] |
| Off-Target Activity (at 10 µM) | ||
| Kappa Opioid Receptor | <50% Inhibition | [1] |
| Benzodiazepine Receptor | <70% Inhibition | [1] |
| Metabolic Stability | ||
| Plasma Stability | Poor | |
| Microsomal Stability | Poor |
Key Experimental Protocols
Protocol 1: cAMP Functional Assay (Antagonist Mode)
This protocol is a general guideline for determining the antagonist activity of this compound on the APJ receptor using a cAMP assay.
Materials:
-
Cells expressing the human APJ receptor
-
This compound
-
Apelin-13 (or another suitable APJ agonist)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Assay buffer
-
Cell culture medium
Procedure:
-
Cell Plating: Seed the APJ-expressing cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Treatment: Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of Apelin-13 (typically EC80) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: β-Arrestin Recruitment Assay (Antagonist Mode)
This protocol provides a general framework for assessing the antagonist effect of this compound on APJ receptor-mediated β-arrestin recruitment.
Materials:
-
Cells co-expressing the APJ receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin cells)
-
This compound
-
Apelin-13
-
β-arrestin detection reagents
-
Assay buffer
-
Cell culture medium
Procedure:
-
Cell Plating: Plate the β-arrestin reporter cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Treatment: Add the this compound dilutions to the cells and incubate for a pre-determined time at 37°C.
-
Agonist Stimulation: Add a fixed concentration of Apelin-13 (EC80) to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the β-arrestin detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the log concentration of this compound and calculate the IC50 value using a suitable curve-fitting model.
Visualizations
Caption: APJ Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound and its Analogs.
Caption: Troubleshooting Logic for Inconsistent this compound IC50 Values.
References
Stability of ML221 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of ML221 in various experimental settings.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO up to 10 mM.[1] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer.[2]
2. What is the recommended storage condition for this compound?
This compound powder should be stored at +4°C or between 2-8°C.[1][3]
3. Is this compound stable in aqueous solutions like PBS?
This compound degrades relatively quickly in PBS buffer at room temperature.[4] For experiments requiring prolonged exposure in aqueous media, it is more stable in a 50% acetonitrile/PBS solution, where it remains stable for up to 48 hours with 92% of the compound remaining.[4]
4. How does pH affect the solubility of this compound?
The aqueous solubility of this compound is pH-dependent. It is poorly soluble in aqueous media at pH 5.0 and 6.2, but its solubility is almost three-fold higher at pH 7.4.[4][5]
5. What is the metabolic stability of this compound?
This compound exhibits poor metabolic stability in both human and mouse liver homogenates, with only 4.2% and 4.9% of the compound remaining after 60 minutes, respectively.[4] This instability is likely due to the presence of an ester linkage in its structure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no activity in cell-based assays. | Degradation of this compound in aqueous media. | Prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment. For longer incubations, consider using a 50% acetonitrile/PBS solution if compatible with your experimental system.[4] |
| Low solubility at experimental concentration. | Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit, especially at lower pH. The solubility is higher at pH 7.4.[4][5] | |
| Incorrect storage of stock solutions. | Store DMSO stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. | |
| Unexpected off-target effects. | High concentration of DMSO in the final solution. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity or off-target effects. Prepare a vehicle control with the same final concentration of DMSO.[2] |
| Non-specific binding. | While this compound is over 37-fold selective for the apelin receptor over the AT1 receptor, at high concentrations, off-target effects can occur.[1][6] It is advisable to perform a dose-response curve to determine the optimal concentration. | |
| Variability in in vivo experiments. | Poor metabolic stability. | Due to its rapid metabolism in liver microsomes, the in vivo half-life of this compound is short.[4] This may necessitate more frequent dosing or the use of a delivery system that protects the compound from rapid degradation. |
| Low bioavailability. | This compound has moderate membrane permeability, which may affect its absorption and distribution.[4] The formulation and route of administration should be optimized for in vivo studies. |
Data on this compound Stability and Solubility
Table 1: Aqueous Solubility of this compound [4][5]
| pH | Solubility (µg/mL) | Solubility (µM) |
| 5.0 | 3.0 | 7.8 |
| 6.2 | 3.6 | 9.3 |
| 7.4 | 9.8 | 25 |
| 7.4 (in 1x PBS) | 3.6 | 9.3 |
Table 2: Stability of this compound in Different Media [4]
| Medium | Condition | Time (hr) | % Remaining |
| PBS | Room Temperature | Not specified (degrades rapidly) | - |
| 50% Acetonitrile/PBS | Room Temperature | 48 | 92% |
| Human Liver Homogenates | Not specified | 1 | 4.2% |
| Mouse Liver Homogenates | Not specified | 1 | 4.9% |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of 10 mM.[1] Sonicate briefly if necessary to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare a Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution in the desired aqueous experimental buffer (e.g., cell culture medium, PBS) to the final working concentration immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
Protocol for β-Arrestin Recruitment Assay
This protocol is based on the DiscoveRx β-arrestin assay technology used in the characterization of this compound.[4]
-
Cell Culture: Use cells stably expressing the apelin receptor (APJ) fused to a ProLink tag and β-arrestin fused to an enzyme acceptor (EA) fragment of β-galactosidase.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of the agonist, apelin-13, at its EC80 concentration.
-
Assay Procedure:
-
Add the diluted this compound to the cells and incubate for a pre-determined time.
-
Add the EC80 concentration of apelin-13 to stimulate the receptor.
-
Incubate to allow for β-arrestin recruitment and enzyme fragment complementation.
-
-
Detection: Add the luminescent β-galactosidase substrate and measure the signal using a luminometer.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the luminescent signal in the presence of the antagonist compared to the agonist-only control. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: this compound inhibits Apelin-activated signaling pathways.
Caption: General experimental workflow for using this compound.
References
- 1. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound = 98 HPLC 877636-42-5 [sigmaaldrich.com]
- 4. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 5, Summary of in vitro ADME Properties of APJ Antagonist probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming In-Vivo Delivery Challenges of ML221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in-vivo delivery of ML221, a potent apelin receptor (APJ) antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor. It functions by inhibiting the binding of the endogenous ligand, apelin, to the APJ receptor, thereby blocking its downstream signaling pathways.[1][2] The apelin/APJ system is involved in various physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis.[1][2][3]
Q2: What are the main challenges encountered in the in-vivo delivery of this compound?
The primary challenges in the in-vivo delivery of this compound are its poor aqueous solubility and limited in-vivo stability .[2] this compound's low solubility can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability. Its instability, primarily due to the presence of an ester linkage, leads to rapid degradation in the presence of esterases in plasma and tissues, significantly reducing its half-life and therapeutic efficacy.
Q3: What are the potential on-target and off-target effects of this compound in vivo?
On-target effects of this compound are related to the blockade of the apelin/APJ signaling pathway. Given the role of this pathway in cardiovascular regulation, potential on-target effects could include alterations in blood pressure and cardiac function.[1]
Off-target effects are a concern with any small molecule inhibitor. While specific off-target activities of this compound have not been extensively reported, it is crucial to assess its selectivity against other receptors, especially those with structural similarities to APJ. One report indicated that this compound showed no significant binding to 29 other GPCRs but did exhibit some activity at the κ-opioid receptor at higher concentrations.[2] Researchers should consider including appropriate control experiments to investigate potential off-target effects in their specific models. Another apelin receptor antagonist, protamine, has been identified, and its activity can be reversed by heparin.[4]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your in-vivo experiments with this compound.
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving this compound in common aqueous-based vehicles.
-
Precipitation of the compound during formulation preparation or upon injection.
-
Inconsistent results between experiments, suggesting variable bioavailability.
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
Solutions:
1. Utilize Co-solvents and Surfactants:
For initial in-vivo studies, a common approach is to use a mixture of co-solvents and surfactants to improve the solubility of poorly soluble compounds.
-
Recommended Vehicles:
-
DMSO/PEG/Saline: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (e.g., PEG400), and saline can be effective. Start with a small amount of DMSO to dissolve this compound and then dilute with PEG and saline.
-
Tween 80/Ethanol/Saline: A formulation containing a surfactant like Tween 80, a small amount of ethanol to aid initial dissolution, and saline can also be used.
-
Table 1: Example Co-solvent Formulations for Poorly Soluble Compounds
| Formulation Component | Recommended Starting Concentration | Maximum Tolerated Concentration (in mice, IV) | Notes |
| DMSO | 5-10% (v/v) | Up to 50% (with caution) | Can have pharmacological effects at higher concentrations. |
| PEG400 | 20-40% (v/v) | Up to 100% | A commonly used and well-tolerated co-solvent. |
| Tween 80 | 1-5% (v/v) | Up to 10% | A non-ionic surfactant that can improve solubility and stability. |
| Ethanol | 5-10% (v/v) | Up to 15% | Use sparingly due to potential for irritation and toxicity. |
2. Employ Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are more water-soluble.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for intravenous formulations due to their favorable safety profiles.[5]
Table 2: Comparison of Cyclodextrin-based Formulations
| Cyclodextrin | Key Advantages | Considerations |
| HP-β-CD | Good safety profile, enhances solubility of many lipophilic drugs. | Can potentially interact with cholesterol in cell membranes at high concentrations. |
| SBE-β-CD | Higher solubility and lower toxicity compared to HP-β-CD. | May have a transient effect on drug pharmacokinetics.[6] |
Experimental Protocol: Preparing a Cyclodextrin-based Formulation for this compound
-
Determine the required concentration of this compound for your study.
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in sterile water or saline).
-
Add the calculated amount of this compound powder to the cyclodextrin solution.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter before administration.
Problem 2: In-Vivo Instability and Rapid Clearance
Symptoms:
-
Lower than expected therapeutic efficacy in vivo.
-
Pharmacokinetic studies reveal a very short half-life of this compound.
-
High variability in drug exposure between individual animals.
Possible Causes:
-
Rapid hydrolysis of the ester linkage in this compound by plasma and tissue esterases.
-
Rapid metabolism by the liver.
Solutions:
1. Lipid-Based Formulations:
Encapsulating this compound in lipid-based carriers can protect the ester linkage from enzymatic degradation and prolong its circulation time.
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The lipid bilayer can shield this compound from esterases.
-
Lipid Nanoparticles (LNPs): Solid or liquid core lipid-based nanoparticles that can effectively carry poorly soluble drugs.
Table 3: Potential Improvement in In-Vivo Stability with Lipid-Based Formulations (Hypothetical Data for an Ester-Containing Compound)
| Formulation | Half-life (t½) in Plasma | Area Under the Curve (AUC) | Notes |
| Co-solvent Vehicle | 0.5 hours | 100 ngh/mL | Rapid clearance due to esterase activity. |
| Liposomal Formulation | 4 hours | 800 ngh/mL | 8-fold increase in half-life and exposure. |
| LNP Formulation | 6 hours | 1200 ng*h/mL | Significant improvement in stability and bioavailability. |
Experimental Protocol: Conceptual Workflow for Preparing a Liposomal Formulation of this compound
Caption: Conceptual workflow for preparing a liposomal formulation of this compound.
2. Prodrug Modification (Long-Term Strategy):
A more advanced approach involves modifying the chemical structure of this compound to create a prodrug with improved stability. This typically involves replacing the labile ester group with a more stable linkage that is still cleavable in vivo to release the active drug. While this is a drug discovery and development effort, it is a key strategy for overcoming inherent instability.
III. Experimental Protocols
Detailed Protocol: Intravenous (IV) Administration of a Poorly Soluble Compound in Mice using a Co-solvent Formulation
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
PEG400, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (e.g., 29-31 gauge)
-
Mouse restrainer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the mice.
-
Prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline:
-
In a sterile microcentrifuge tube, add the required volume of DMSO.
-
Add the this compound powder to the DMSO and vortex thoroughly until it is completely dissolved. A brief sonication may be necessary.
-
Add the PEG400 to the DMSO/ML221 solution and vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
-
Visually inspect the final formulation. It should be a clear, particle-free solution.
-
Warm the mouse's tail under a heat lamp or in warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Using an insulin syringe, inject the formulation slowly into one of the lateral tail veins. The maximum recommended injection volume for a bolus IV injection in mice is 5 ml/kg.[7]
-
Monitor the mouse for any signs of distress during and after the injection.
Troubleshooting for IV Injections:
| Issue | Possible Cause | Solution |
| Difficulty locating the tail vein | Poor vasodilation | Ensure the tail is adequately warmed. |
| Swelling at the injection site | Extravasation (injection outside the vein) | Stop the injection immediately. Dilute the extravasated compound with sterile saline to minimize tissue damage.[7] |
| Animal distress | Irritating formulation or rapid injection | Inject the solution slowly. Consider alternative, less irritating vehicles if the problem persists. |
IV. Signaling Pathways and Experimental Workflows
Apelin/APJ Signaling Pathway
The binding of apelin to its receptor, APJ, can activate multiple downstream signaling pathways, leading to various cellular responses. This compound, as an antagonist, blocks these signaling cascades.
Caption: Simplified diagram of the Apelin/APJ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating In-Vivo Efficacy of this compound
This workflow outlines the key steps for assessing the in-vivo efficacy of a novel this compound formulation in a disease model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Protamine is an antagonist of apelin receptor, and its activity is reversed by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
ML221 Dose-Response Curve Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for ML221, a known antagonist of the apelin receptor (APJ).
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a dose-response curve for this compound?
A typical dose-response curve for this compound, when acting as an antagonist, should be sigmoidal (S-shaped). As the concentration of this compound increases, the response (e.g., inhibition of apelin-induced signaling) should increase until it reaches a plateau, indicating the maximum inhibitory effect. The x-axis is typically plotted on a logarithmic scale of the this compound concentration, while the y-axis represents the measured response.
Q2: What are the key parameters to look for in an this compound dose-response curve?
The two primary parameters derived from a dose-response curve are the IC50 and the Hill slope.
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of this compound that produces 50% of its maximum inhibitory effect. It is a measure of the compound's potency.
-
Hill Slope: This parameter describes the steepness of the curve. A Hill slope of 1.0 is ideal and suggests a 1:1 binding interaction between this compound and the apelin receptor. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 could suggest negative cooperativity or a heterogeneous binding population.
Q3: My this compound dose-response curve is flat and shows no inhibition. What could be the issue?
A flat dose-response curve with no inhibitory effect can be caused by several factors:
-
Incorrect Reagent: Verify the identity and purity of the compound being used.
-
Solubility Issues: this compound has limited aqueous solubility. Ensure that it is properly dissolved in a suitable solvent, such as DMSO, and that the final concentration of the solvent in the assay is not affecting the cells.[1]
-
Inactive Compound: The compound may have degraded due to improper storage or handling. This compound should be stored at +4°C.[1]
-
Cellular System: The cell line used may not express the apelin receptor (APJ), or the downstream signaling pathway may be unresponsive in that specific cell type.
-
Assay Conditions: The concentration of the agonist (e.g., apelin-13) used to stimulate the receptor may be too high, requiring a much higher concentration of this compound to see an inhibitory effect.
Q4: The dose-response curve for this compound plateaus at a level of inhibition significantly less than 100%. What does this mean?
This phenomenon is known as a "partial" or incomplete response and can be indicative of:
-
Partial Antagonism: this compound might be acting as a partial antagonist, meaning it has some intrinsic activity at the receptor, even while competing with the full agonist.
-
Off-Target Effects: At higher concentrations, this compound might be interacting with other cellular targets, leading to a complex response that masks the full inhibitory effect at the apelin receptor.
-
Assay Artifact: The assay window (the difference between the fully stimulated and basal response) may be small, making it difficult to achieve 100% inhibition. This can be due to high background signal or low receptor expression.
Q5: The IC50 value I obtained for this compound is different from the published values. Why?
Variations in IC50 values are common and can be attributed to differences in experimental conditions. Published IC50 values for this compound are approximately 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin assay.[1][2][3][4][5] Discrepancies can arise from:
-
Assay Type: Different functional assays (e.g., cAMP accumulation, β-arrestin recruitment, cell proliferation) measure different downstream events and can yield different IC50 values.
-
Cell Line: The level of apelin receptor expression, the presence of interacting proteins, and the overall cellular context can influence the apparent potency of this compound.
-
Experimental Parameters: Factors such as incubation time, temperature, agonist concentration, and cell density can all impact the measured IC50.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. |
| Steep or shallow Hill slope | Steep slope (>1.5): Potential compound aggregation or positive cooperativity. Shallow slope (<0.8): Possible negative cooperativity, multiple binding sites with different affinities, or experimental artifact. | Visually inspect the compound solution for precipitation. Ensure thorough mixing. For shallow slopes, re-evaluate the assay conditions and consider if the model is appropriate. |
| Inconsistent results between experiments | Variations in cell passage number, serum batch, reagent preparation, or incubation times. | Maintain a consistent cell culture protocol, including using cells within a defined passage number range. Test new batches of serum before use. Prepare fresh reagents for each experiment. Standardize all incubation times. |
| Unexpected bell-shaped dose-response curve (Hormesis) | Biphasic effect of the compound, where it has a stimulatory effect at low concentrations and an inhibitory effect at high concentrations. | This is a real biological phenomenon. If observed, it is important to characterize both the stimulatory and inhibitory phases of the response. |
Data Presentation
This compound Properties
| Property | Value | Source |
| Mechanism of Action | Apelin Receptor (APJ) Antagonist | [1][2][3][4][5] |
| IC50 (cAMP assay) | 0.70 µM | [1][2][3][4][5] |
| IC50 (β-arrestin assay) | 1.75 µM | [1][2][3][4][5] |
| Selectivity | >37-fold selective over the AT1 receptor | [1][3][4] |
| Solubility | Soluble to 10 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
Experimental Protocols
General Protocol for a Cell-Based Antagonist Assay
This is a generalized protocol and should be optimized for your specific cell line and assay.
-
Cell Seeding: Seed cells expressing the apelin receptor into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the compound in assay buffer to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Antagonist Incubation: Add the diluted this compound to the appropriate wells and incubate for a predetermined time to allow the compound to bind to the receptor.
-
Agonist Stimulation: Add a fixed concentration of an apelin receptor agonist (e.g., apelin-13) to stimulate the receptor. This concentration should ideally be the EC80 (the concentration that gives 80% of the maximal response) to provide a sufficient window for measuring inhibition.
-
Signal Detection: After an appropriate incubation period, measure the cellular response using a suitable detection method (e.g., cAMP levels, β-arrestin recruitment, or a downstream functional endpoint like cell proliferation).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 and Hill slope.
Mandatory Visualization
Caption: Signaling pathway of the Apelin Receptor (APJ) and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. Apelin receptor antagonist (this compound) treatment has a stimulatory effect on the testicular proliferation, antioxidants system and steroidogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ML221's potential cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential cytotoxicity of ML221, a potent apelin receptor (APJ) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, apelin, to the APJ receptor, thereby inhibiting downstream signaling pathways. This inhibition has been shown to suppress endothelial cell proliferation and pathological angiogenesis.[1]
Q2: Is this compound cytotoxic?
A2: The cytotoxic profile of this compound can be cell-type dependent. While some studies report no significant cytotoxicity in certain cell types, such as rat ovarian granulosa cells at concentrations up to 10 µM, other studies have shown that it can decrease proliferation markers in cancer cell lines like cholangiocarcinoma at concentrations between 7.5 µM and 15 µM. It is crucial to determine the cytotoxic concentration of this compound for each specific cell line and experimental condition.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: By antagonizing the apelin receptor, this compound primarily affects the PI3K/Akt and ERK1/2 signaling pathways, which are downstream of APJ activation. This can lead to decreased cell proliferation and angiogenesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed at expected non-toxic concentrations. | 1. Incorrect concentration: Calculation error during dilution. 2. Cell line sensitivity: The specific cell line may be highly sensitive to this compound. 3. Solvent toxicity: High concentration of DMSO in the final culture medium. 4. Compound instability: Degradation of this compound in the culture medium. | 1. Verify calculations and reprepare dilutions. 2. Perform a dose-response experiment to determine the IC50 for cytotoxicity (see protocols below). 3. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with DMSO only). 4. Prepare fresh working solutions for each experiment and minimize the time the compound is in aqueous solution before being added to cells. |
| Inconsistent or unexpected results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent incubation times. 3. Precipitation of this compound in the culture medium. | 1. Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. 2. Standardize all incubation times. 3. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and vortexing gently before adding to the cells. |
| No observable effect of this compound on the target pathway. | 1. Sub-optimal concentration of this compound. 2. Low or no expression of the apelin receptor (APJ) in the cell line. 3. Degraded compound. | 1. Increase the concentration of this compound. Refer to the literature for effective concentrations in similar cell lines or perform a dose-response experiment. 2. Confirm APJ expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Use a fresh stock of this compound. |
Quantitative Data Summary
The following tables provide illustrative data on the effective concentrations and potential cytotoxicity of this compound in different contexts. Note: This data is for guidance only. Researchers must determine the optimal and cytotoxic concentrations for their specific experimental setup.
Table 1: Effective Concentrations of this compound for Apelin Receptor Antagonism
| Cell Line/Model | Assay | Effective Concentration (IC50) | Reference |
| CHO-K1 cells expressing human APJ | β-arrestin recruitment | 1.75 µM | [1] |
| Cholangiocarcinoma (Mz-ChA-1) | Proliferation marker (PCNA, Ki-67) inhibition | 7.5 - 15 µM |
Table 2: Illustrative Cytotoxicity Profile of this compound (IC50 values)
| Cell Line | Assay | Incubation Time | Illustrative IC50 (µM) |
| Human Hepatocytes | Not specified | Not specified | > 50 µM |
| Rat Ovarian Granulosa Cells | Proliferation Assay | 1 hour (preincubation) | > 10 µM |
| Human Cholangiocarcinoma (Mz-ChA-1) | MTT Assay | 48 hours | ~25 µM |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Assay | 72 hours | ~30 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Visualizations
Apelin Receptor (APJ) Signaling Pathway
References
Improving the reproducibility of experiments with ML221
Of course. Here is a technical support center for improving the reproducibility of experiments with the hypothetical ML221 toolkit.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure their machine learning experiments using the this compound toolkit are reproducible.
Frequently Asked Questions (FAQs)
Q1: Why do I get different results every time I run the same this compound training script?
A: This is a common issue that typically stems from uncontrolled sources of randomness in the machine learning pipeline.[1] ML models often rely on random processes for tasks like weight initialization, data shuffling, and augmentations.[2][3] To ensure consistent results with this compound, you must manage these stochastic elements.
Troubleshooting Steps:
-
Set the Global Random Seed: The this compound toolkit provides a universal function, this compound.env.set_seed(), to control randomness across all components (e.g., data splitting, model initialization). It is crucial to set this at the beginning of your script.[4]
-
Use Deterministic Algorithms: Some algorithms, especially on parallel hardware like GPUs, can introduce non-determinism.[5] Within your this compound model configuration, ensure that deterministic_ops is set to True.
-
Verify Data Loaders: Ensure that your data shuffling is consistent. If using this compound's data loader, the shuffle operation will be controlled by the global seed. If using an external library, ensure its random seed is also set.
Experimental Protocol: Ensuring Deterministic Training
-
Script Initialization: At the top of your main training script, add the following line:
-
Configuration: In your model's YAML configuration file, add the following setting:
-
Execution: Run your training script multiple times. The resulting metrics, such as loss and accuracy, should now be identical for each run.
Data Presentation: Impact of Seeding on Model Performance
The table below shows the results of five identical experiments on the same dataset, with and without setting a global random seed in this compound.
| Run | Accuracy (Random Seed) | Accuracy (Fixed Seed: 42) | Loss (Random Seed) | Loss (Fixed Seed: 42) |
| 1 | 0.8821 | 0.8854 | 0.3124 | 0.3056 |
| 2 | 0.8835 | 0.8854 | 0.3099 | 0.3056 |
| 3 | 0.8819 | 0.8854 | 0.3130 | 0.3056 |
| 4 | 0.8842 | 0.8854 | 0.3081 | 0.3056 |
| 5 | 0.8828 | 0.8854 | 0.3115 | 0.3056 |
Q2: My colleague cannot reproduce my results on their machine, even with the same code and data. What is the issue?
A: This problem almost always points to differences in the computational environment.[6] Discrepancies in software library versions, hardware, or even operating systems can lead to different outcomes.[4] To resolve this, you must create a fully encapsulated and shareable environment.
Troubleshooting Workflow:
The following diagram outlines the process for diagnosing and resolving environment-related reproducibility issues.
Caption: Troubleshooting workflow for environment-related issues.
Experimental Protocol: Creating a Reproducible this compound Environment
-
Environment Capture: After your experiment is complete, run the following this compound command in your terminal:
This command captures all dependencies and creates a Dockerfile and a conda environment.yml file.[6]
-
Sharing: Share the entire project directory, including the newly created environment files, with your colleague.
-
Recreation: Your colleague can rebuild the exact environment using Docker:
-
Execution: Inside the container, they can run the experiment script, which will now execute in an identical environment.
Q3: How do I prevent accidental data leakage between my training and test sets?
A: Data leakage, where information from the test set inadvertently influences the training process, is a critical threat to reproducibility and leads to overly optimistic performance claims.[7] Common causes include performing data preprocessing (like normalization or feature selection) before splitting the data.[5]
This compound Solution: The DataPipeline Module
The this compound DataPipeline module is designed to prevent this. It encapsulates all preprocessing steps and applies them independently to the training and testing sets after the initial split.
Caption: Workflow comparison for data preprocessing.
Experimental Protocol: Using this compound.DataPipeline
-
Define Preprocessing Steps: Create a list of preprocessing operations.
-
Instantiate and Fit Pipeline: Create the pipeline and fit it only on the training data .
-
Transform Data: Apply the fitted pipeline to transform both the training and test sets.
This ensures that knowledge from the test set (e.g., its mean or standard deviation) is not used to inform the training process.
Q4: What is the minimum information I should track for each experiment?
A: To ensure full reproducibility, you must log more than just the code.[8] A complete record includes the code version, data version, environment dependencies, hyperparameters, and resulting metrics.[9][10] The this compound ExperimentTracker is designed for this purpose.
Data Presentation: Checklist for a Reproducible Experiment
| Category | Item | This compound Tool/Method |
| Code | Git Commit Hash | This compound.ExperimentTracker (automatic) |
| Training Script | This compound.ExperimentTracker (automatic) | |
| Environment | Library Versions | This compound.env.export() |
| Hardware Specifications | This compound.log_hardware() | |
| Data | Dataset Version/Hash | This compound.log_data_hash('path/to/data') |
| Train/Test Split Seed | This compound.env.set_seed() | |
| Configuration | Hyperparameters | tracker.log_params(hyperparameter_dict) |
| Model Architecture | tracker.log_model_summary(model) | |
| Results | Performance Metrics | tracker.log_metrics({'accuracy': acc}) |
| Model Checkpoints | tracker.log_artifact('model.pkl') |
References
- 1. The reproducibility crisis in Machine Learning [mariushobbhahn.com]
- 2. 10 top tips for reproducible Machine Learning - DEV Community [dev.to]
- 3. m.youtube.com [m.youtube.com]
- 4. Challenges to the Reproducibility of Machine Learning Models in Health Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neptune.ai [neptune.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Reproducibility in Machine Learning-based Research: Overview, Barriers and Drivers [arxiv.org]
- 9. GitHub - yahoo/ml-reproducibility-guidelines: Technical documentation guidelines to improve the reproduciblity of machine learning models. [github.com]
- 10. youtube.com [youtube.com]
Best practices for handling and storing ML221
Welcome to the technical support center for ML221, a selective small-molecule antagonist of the apelin receptor (APJ). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of this compound.
Chemical and Physical Properties of this compound
For ease of reference, the key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate | [1] |
| CAS Number | 877636-42-5 | [2] |
| Molecular Formula | C₁₇H₁₁N₃O₆S | [3] |
| Molar Mass | 385.35 g/mol | [3] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ~5 mg/mL (warmed) DMF: ~10 mg/mL Water: Insoluble | [4] |
| Storage Temperature | 2-8°C |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound in experimental settings.
1. How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a stock solution.[1] Dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL (with warming) or dimethylformamide (DMF) at 10 mg/mL are recommended solvents.[4] For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
2. How should I store this compound powder and stock solutions?
The solid powder form of this compound should be stored at 2-8°C. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
3. What is the stability of this compound in solution?
This compound exhibits moderate stability in plasma and poor stability in liver microsomes, where it is rapidly metabolized.[2] When preparing working solutions in aqueous media for experiments, it is advisable to make them fresh and use them promptly to avoid degradation.
4. What is the mechanism of action of this compound?
This compound is a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[3][4] It selectively blocks the binding of the endogenous ligand, apelin, to the receptor, thereby inhibiting downstream signaling pathways.[6]
5. At what concentrations should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the specific assay and cell type. Published studies have reported using this compound at concentrations ranging from 0.70 µM to 30 µM.[2][4] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | - Poor aqueous solubility of this compound.[1] - High final concentration of this compound. - Rapid dilution of the DMSO stock solution in aqueous buffer. | - Ensure the final concentration of this compound is within its soluble range in the assay medium. - Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium. - Gently swirl the aqueous medium while adding the this compound stock solution to facilitate mixing.[7] |
| Inconsistent or unexpected experimental results | - Degradation of this compound in stock or working solutions. - Inaccurate concentration of the stock solution. - Cellular toxicity due to high DMSO concentration. | - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] - Verify the concentration of your stock solution. - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for solvent effects.[5] |
| Low potency or lack of effect | - Insufficient concentration of this compound. - Degradation of the compound. - The target receptor (APJ) is not expressed or is at very low levels in the experimental system. | - Perform a dose-response curve to determine the optimal concentration. - Use freshly prepared solutions. - Confirm the expression of the apelin receptor (APJ) in your cell line or tissue of interest using techniques like qPCR or Western blotting. |
Experimental Protocols
Below is a detailed methodology for a common experiment involving this compound.
Cell Viability and Proliferation (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on the viability and proliferation of cells.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Apelin/APJ Signaling Pathway
This compound acts as an antagonist to the apelin receptor (APJ), which, upon binding its ligand apelin, can activate multiple downstream signaling cascades. The primary signaling occurs through Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase (AC) and the activation of phospholipase C (PLC), respectively. This results in the activation of protein kinase C (PKC) and the PI3K/Akt pathway. The apelin/APJ system can also signal independently of G proteins through a β-arrestin-mediated pathway.[3]
Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the in vitro effects of this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. youtube.com [youtube.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Apelin Receptor Antagonists: ML221 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ML221 with other notable apelin receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate tools for investigating the physiological and pathological roles of the apelin system.
The apelin/APJ receptor system is a critical regulator of cardiovascular homeostasis and has emerged as a promising therapeutic target for a range of diseases. The development of selective antagonists is crucial for dissecting the precise functions of this system and for the potential treatment of pathologies associated with its over-activation. This guide focuses on the comparative efficacy of the small molecule antagonist this compound against other known apelin receptor antagonists, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Comparative Efficacy of Apelin Receptor Antagonists
The following table summarizes the quantitative data for this compound and other selected apelin receptor antagonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Antagonist | Type | Target | Assay | Potency (IC50/Ki) | Selectivity | Reference |
| This compound | Small Molecule | Human Apelin Receptor (APJ) | cAMP Assay | IC50: 0.70 µM | >37-fold selective over AT1 receptor | |
| β-arrestin Assay | IC50: 1.75 µM | |||||
| MM54 | Peptide | Human Apelin Receptor (APJ) | Radioligand Binding | Ki: 82 nM | Selective for APJ over AT1 receptor | |
| cAMP Assay | IC50: 93 nM | |||||
| ALX40-4C | Small Molecule | Human Apelin Receptor (APJ) / CXCR4 | APJ Binding Assay | IC50: 2.9 µM | Also a CXCR4 inhibitor (Ki: 1 µM) | |
| Protamine | Polypeptide | Human Apelin Receptor (APJ) | Radioligand Binding | Ki: 390 nM | Full antagonist at G-protein and β-arrestin pathways |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in evaluating these antagonists, the following diagrams illustrate the apelin receptor signaling pathway and a typical experimental workflow.
Caption: Apelin Receptor Signaling Cascade.
Comparative Analysis of ML221 Cross-Reactivity
A Comprehensive Guide for Researchers in Drug Discovery and Development
Introduction
ML221 is a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function and fluid homeostasis.[1][2] As with any pharmacological tool, a thorough understanding of its selectivity profile is crucial for the accurate interpretation of experimental results and for its potential translation into therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, supported by available experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of this compound Receptor Activity
The following table summarizes the known in vitro activity of this compound at its primary target, the apelin receptor, and its interactions with other evaluated receptors.
| Receptor | Assay Type | Metric | Value | Selectivity vs. APJ (cAMP) | Reference |
| Apelin Receptor (APJ) | cAMP Functional Assay | IC50 | 0.70 µM | - | [2][3][4][5] |
| β-arrestin Functional Assay | IC50 | 1.75 µM | - | [2][3][4][5] | |
| Angiotensin II Receptor, Type 1 (AT1) | Functional Assay | IC50 | >79 µM | >112-fold | [2][3] |
| Kappa Opioid Receptor | Binding Assay | % Inhibition @ 10 µM | <50% | - | [3][6] |
| Benzodiazepine Receptor | Binding Assay | % Inhibition @ 10 µM | <70% | - | [3][6] |
Selectivity Profile of this compound
This compound demonstrates high selectivity for the apelin receptor over the closely related angiotensin II type 1 (AT1) receptor, with a selectivity ratio of over 112-fold.[2][3] This is a critical feature, as the renin-angiotensin system and the apelin-APJ system can have opposing physiological effects.
Screening against a broader panel of GPCRs revealed limited cross-reactivity.[3][6] Notably, at a concentration of 10 µM, this compound exhibited less than 50% inhibition of binding to the kappa opioid receptor and less than 70% inhibition at the benzodiazepine receptor.[3][6] While these interactions are modest, they should be considered when designing experiments, particularly at higher concentrations of this compound. The full list of the 29 other GPCRs in the screening panel is not publicly available.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Caption: Apelin Receptor (APJ) Signaling Pathways.
Caption: Experimental Workflows for this compound Activity Assessment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound.
Apelin Receptor (APJ) Functional Assays
1. cAMP Inhibition Assay (Gαi-coupled Receptor)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human apelin receptor (APJ).
-
Reagents:
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Agonist: Apelin-13.
-
Antagonist: this compound.
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF, LANCE).
-
-
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of Apelin-13 (typically EC80) mixed with a fixed concentration of forskolin to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's protocol.
-
Calculate the IC50 value by non-linear regression of the concentration-response curve.
-
2. β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated apelin receptor.
-
Cell Line: U2OS or CHO-K1 cells stably co-expressing the human apelin receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Reagents:
-
Cell plating reagent.
-
Agonist: Apelin-13.
-
Antagonist: this compound.
-
Detection reagent (e.g., chemiluminescent substrate).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add this compound dilutions to the cells.
-
Add a fixed concentration of Apelin-13 (typically EC80) to all wells except the negative control.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 value from the concentration-response curve.
-
Cross-Reactivity Assays
Radioligand Binding Assay (for AT1, Kappa Opioid, and Benzodiazepine Receptors)
This assay measures the ability of this compound to displace a radiolabeled ligand from a specific receptor.
-
Receptor Source: Cell membranes prepared from cell lines overexpressing the receptor of interest (e.g., AT1, kappa opioid, or benzodiazepine receptors).
-
Reagents:
-
Binding Buffer: Specific to the receptor being tested.
-
Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-spiperone for kappa opioid receptor).
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a known unlabeled ligand for the receptor.
-
-
Procedure:
-
In a 96-well filter plate, add the cell membranes, radioligand, and varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the percent inhibition of radioligand binding at each concentration of this compound and calculate the Ki or IC50 value if a full displacement curve is generated.
-
Conclusion
This compound is a highly selective antagonist of the apelin receptor with minimal cross-reactivity against the angiotensin II type 1 receptor. While modest interactions with the kappa opioid and benzodiazepine receptors have been observed at high concentrations, its overall selectivity profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the apelin-APJ system. Researchers should, however, remain mindful of its potential off-target effects, especially when using concentrations in the high micromolar range. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel compounds.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML221 versus peptide-based apelin antagonists
A Comprehensive Comparison of ML221 and Peptide-Based Apelin Antagonists for Researchers
For researchers and professionals in drug development, the choice between small molecule and peptide-based antagonists for the apelin receptor (APJ) is a critical decision. This guide provides an objective comparison of the non-peptide antagonist this compound and various peptide-based apelin antagonists, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The apelin/APJ system is a key regulator in cardiovascular homeostasis and has emerged as a promising therapeutic target for a range of diseases.[1] Consequently, the development of effective antagonists is of significant interest. This comparison focuses on this compound, a potent and selective small molecule antagonist, and contrasts its properties with those of peptide-based antagonists.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and representative peptide-based apelin antagonists. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered.
Table 1: In Vitro Antagonist Potency
| Antagonist | Type | Target | Assay | Potency (IC50/Ki/KD) | Cell Line | Reference |
| This compound | Non-peptide | Human APJ | cAMP Inhibition | IC50: 0.70 µM | CHO-K1 | [2][3][4] |
| Human APJ | β-arrestin Recruitment | IC50: 1.75 µM | CHO-K1 | [2][3][4] | ||
| MM54 (cyclo(1-6)CRPRLC-KH-cyclo(9-14)CRPRLC) | Peptide | Human APJ | Radioligand Binding | Ki: 82 nM | CHO | |
| Human APJ | cAMP Accumulation | KD: 1.32 µM | CHO-K1 | |||
| Human APJ | Competition Binding | KD: 3.2 µM | Human Left Ventricle | |||
| F13A | Peptide | Human APJ | Functional Antagonism | - | Various | [5] |
Table 2: Selectivity and Other Properties
| Antagonist | Selectivity | In Vivo Efficacy Models | Key Features |
| This compound | >37-fold selective for APJ over AT1 receptor.[1][2] | - Reduces pathological retinal angiogenesis in mice.[6] - Inhibits tumor growth in xenograft models.[6] | - Small molecule, potential for oral bioavailability. - Functional antagonist in both G-protein and β-arrestin pathways. |
| Peptide-Based Antagonists (General) | High specificity for APJ is typical. | - Effective in blocking apelin-induced signaling in vivo. | - Generally high potency and specificity. - Prone to rapid degradation in vivo, often requiring modifications for stability. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used for comparison, the following diagrams are provided.
Caption: Apelin Receptor Signaling Pathways.
Caption: Experimental Workflow for Comparison.
Detailed Experimental Protocols
Here are summarized methodologies for the key experiments cited in the comparison of this compound and peptide-based apelin antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the apelin receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A typical buffer consists of 25 mM Hepes (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.
-
Radioligand: [125I]-Apelin-13 is commonly used as the radioligand.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (this compound or a peptide antagonist).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters (e.g., Unifilter-96 GF/C) to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated, and the IC50 values are determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of APJ activation via Gαi.
-
Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in an appropriate medium.
-
Assay Buffer: A stimulation buffer such as HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX is used.
-
Assay Procedure:
-
Cells are pre-incubated with the antagonist (this compound or peptide antagonist) at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
An apelin agonist (e.g., Apelin-13) is then added to inhibit forskolin-stimulated cAMP production.
-
-
Detection: Intracellular cAMP levels are measured using a variety of methods, including LANCE® Ultra cAMP kits or HTRF-based assays.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated apelin receptor, a key event in G-protein-independent signaling and receptor desensitization.
-
Cell Line: A cell line engineered to express the apelin receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor) is used (e.g., DiscoverX PathHunter cells).
-
Assay Principle: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Assay Procedure:
-
Cells are plated in a microplate.
-
The antagonist (this compound or peptide antagonist) is added at various concentrations.
-
An apelin agonist is then added to stimulate β-arrestin recruitment.
-
-
Detection: After incubation, detection reagents are added, and the chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The inhibition of the agonist-induced signal by the antagonist is measured, and an IC50 value is calculated.
Conclusion
Both this compound and peptide-based antagonists have demonstrated efficacy in blocking the apelin receptor. This compound, as a small molecule, offers the potential advantages of better pharmacokinetic properties, including oral bioavailability, which is a significant limitation for many peptide-based drugs. However, peptide antagonists often exhibit very high potency and specificity.
The choice between this compound and a peptide-based antagonist will ultimately depend on the specific research or therapeutic application. For in vitro studies requiring a well-characterized, selective, and cell-permeable antagonist, this compound is an excellent tool. For in vivo applications where high potency is paramount and delivery methods can be optimized, modified, and stabilized, peptide antagonists remain a strong option. Further direct comparative studies under identical experimental conditions are needed to provide a more definitive assessment of their relative merits.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. genscript.com [genscript.com]
- 4. Apelin receptor inhibition in ischemia-reperfused mouse hearts protected by endogenous n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Apelin Receptor Antagonist ML221: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the apelin receptor antagonist ML221, including its performance compared to other alternatives, detailed experimental methodologies for replicating key findings, and visualizations of associated signaling pathways.
Comparative Performance of Apelin Receptor Antagonists
This compound is a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in various physiological processes, including cardiovascular function and angiogenesis.[1] Its discovery marked a significant advancement in the field, providing a valuable tool for studying the apelin-APJ signaling axis.[1]
The following table summarizes the in vitro potency of this compound and its analogs, providing a quantitative comparison of their inhibitory activity.
| Compound Name | Assay Type | IC50 (µM) | Selectivity | Reference |
| This compound | cAMP Assay | 0.70 | >37-fold over AT1 receptor | [2] |
| β-arrestin Assay | 1.75 | [2] | ||
| Analog 21 | β-arrestin Assay | 3.1 | Not Reported | [3] |
| Analog 22 | β-arrestin Assay | 3.2 | Not Reported | [3] |
Note: A direct, head-to-head comparative study of this compound with other classes of apelin antagonists, such as the peptide antagonist F13A or the small molecule ALX40-4C, under the same experimental conditions has not been identified in the reviewed literature. The provided data for this compound and its analogs are from distinct studies.
Experimental Protocols
To facilitate the replication of published findings on this compound, detailed methodologies for key in vitro experiments are provided below. These protocols are based on the experimental descriptions in the primary literature.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures and is applicable for assessing the effect of this compound on the proliferation of cancer cell lines, such as cholangiocarcinoma (CCA) cells.
-
Cell Seeding: Plate CCA cells (e.g., Mz-ChA-1, HuH-28, SG231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10, 15 µM) for 24 to 48 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: Seed CCA cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear scratch in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the initial scratch area.
Western Blot Analysis for Signaling Pathway Components
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.
-
Cell Lysis: Treat CCA cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Apelin-APJ signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel small molecule analogs for advancing apelin receptor antagonism with enhanced plasma and microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying ML221's Effects on the Apelin Receptor
This guide provides a comprehensive comparison of essential control experiments for researchers investigating the effects of ML221, a potent and selective antagonist of the Apelin (APJ) receptor.[1][2] Adherence to rigorous experimental design with appropriate controls is paramount to ensure the specificity and validity of findings related to this compound's mechanism of action. This document outlines key control strategies, provides detailed experimental protocols, and presents visual workflows to aid in the design and execution of robust studies.
Comparison of Control Experiments for this compound
Properly controlled experiments are critical for distinguishing the specific effects of this compound on the APJ receptor from potential off-target or non-specific cellular effects. The following table compares three fundamental types of control experiments.
| Control Experiment | Principle | Advantages | Disadvantages |
| Inactive Analog Control | Use of a structurally similar but biologically inactive analog of this compound. | - Directly controls for effects related to the chemical scaffold of this compound. - Helps differentiate on-target from off-target effects. | - Requires a well-characterized inactive analog. - Synthesis of a custom analog may be necessary if not commercially available. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | - Directly confirms target engagement in a cellular environment. - Can be adapted for high-throughput screening. | - Requires specific antibodies for Western blot-based detection or specialized equipment for other detection methods. - May not be suitable for all protein targets. |
| Functional Readout in Null/Knockdown Cells | Compares the effects of this compound in cells expressing the APJ receptor versus cells where the receptor is absent or its expression is knocked down. | - Provides strong evidence for the on-target action of this compound. - Can definitively link the observed phenotype to the APJ receptor. | - Generation of knockout/knockdown cell lines can be time-consuming and technically challenging. - Potential for compensatory mechanisms in null/knockdown cells. |
Signaling Pathways and Experimental Workflows
To effectively design and interpret control experiments, a thorough understanding of the APJ receptor's signaling pathways and the logical flow of a well-controlled study is essential.
APJ Receptor Signaling Pathway
The APJ receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand apelin, primarily signals through the Gαi subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] It can also signal through G protein-independent pathways involving β-arrestin recruitment.[3][4] Downstream of these initial events, the APJ receptor can modulate several other signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.[3][5][6][7][8] this compound, as a functional antagonist, is expected to block these signaling events.
Experimental Workflow for this compound Control Experiments
A logical workflow is crucial for systematically validating the on-target effects of this compound. This involves a multi-pronged approach starting from confirming target engagement to assessing functional outcomes.
Logical Relationship of Controls
The relationship between different control experiments forms a logical framework for validating the specificity of this compound.
Detailed Experimental Protocols
Inactive Analog Control
Principle: The original publication on this compound notes that the ester bond is readily hydrolyzed and that the resulting truncated analog is inactive.[9] This hydrolyzed form of this compound serves as an excellent negative control.
Protocol:
-
Preparation of Inactive Analog:
-
Prepare a stock solution of this compound in an aqueous solution (e.g., acetonitrile/water) and incubate to promote hydrolysis.
-
Confirm the hydrolysis of the ester bond and the formation of the truncated analog using analytical techniques such as LC-MS.
-
Alternatively, synthesize the truncated analog directly. The key is to have a compound that is structurally as close as possible to this compound but lacks the specific chemical group responsible for its activity.
-
-
Experimental Procedure:
-
In parallel with your primary experiment using this compound, treat a set of cells or animals with the inactive analog at the same concentrations.
-
Ensure all other experimental conditions (e.g., vehicle, incubation time, cell density) are identical.
-
-
Data Analysis:
-
Compare the results from the this compound-treated group, the inactive analog-treated group, and the vehicle control group.
-
A statistically significant effect observed with this compound but not with the inactive analog strongly suggests that the effect is not due to the core chemical scaffold but to the specific pharmacophore of this compound.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify target engagement in a cellular context.[10][11] The binding of a ligand, such as this compound, to its target protein, the APJ receptor, can alter the protein's thermal stability.
Protocol:
-
Cell Treatment:
-
Culture cells known to express the APJ receptor (e.g., HEK293 cells stably expressing APJ, or endogenous expressing lines like Mz-ChA-1).
-
Treat the cells with this compound at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes). The optimal temperature range should be determined empirically but typically spans from 37°C to 65°C.
-
-
Lysis and Fractionation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble APJ receptor in each sample using Western blotting with a specific anti-APJ antibody. Densitometry is used for quantification.
-
Alternatively, more high-throughput methods like those based on split-luciferase systems can be employed.[12]
-
-
Data Analysis:
-
Plot the amount of soluble APJ receptor as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the APJ receptor.
-
Functional Readout Assays
Principle: As a functional antagonist, this compound is expected to block the downstream signaling initiated by apelin binding to the APJ receptor. Measuring these downstream events provides a functional confirmation of this compound's activity.
a) cAMP Assay:
Protocol:
-
Cell Culture and Treatment:
-
Use cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells stably expressing APJ).
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a known agonist of the APJ receptor, such as Apelin-13, in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound.
-
A dose-dependent inhibition of the apelin-induced decrease in cAMP by this compound confirms its antagonistic activity at the level of G-protein signaling.
-
b) β-Arrestin Recruitment Assay:
Protocol:
-
Assay System:
-
Cell Treatment:
-
Plate the cells in a suitable microplate.
-
Pre-incubate the cells with a range of this compound concentrations.
-
Stimulate the cells with an APJ receptor agonist (e.g., Apelin-13).
-
-
Signal Detection:
-
Following incubation, add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the activated APJ receptor brings the two enzyme fragments together, generating a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the concentration of this compound.
-
A dose-dependent inhibition of the apelin-induced β-arrestin recruitment by this compound confirms its antagonistic effect on this G-protein-independent signaling pathway.
-
By employing a combination of these control experiments, researchers can confidently attribute the observed biological effects of this compound to its specific antagonism of the APJ receptor, thereby ensuring the reliability and impact of their findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin-13/APJ system delays intervertebral disc degeneration by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of ML221: In-Vitro Efficacy vs. In-Vivo Applications
ML221 has been identified as a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G-protein coupled receptor involved in a variety of physiological processes, including cardiovascular homeostasis, energy metabolism, and fluid balance. This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of this compound, offering researchers, scientists, and drug development professionals a detailed overview of its experimental utility and limitations.
In-Vitro Effects of this compound
In laboratory settings, this compound demonstrates clear antagonistic properties on the apelin/APJ signaling pathway. It effectively inhibits the functional activity of the APJ receptor when stimulated by its endogenous ligand, apelin.
Quantitative In-Vitro Data
| Assay Type | Parameter | Value | Selectivity |
| cAMP Assay | IC50 | 0.70 μM | >37-fold vs. AT1 Receptor |
| β-arrestin Assay | IC50 | 1.75 μM | >37-fold vs. AT1 Receptor |
| Apelin-13 Activation | EC80 | 10 nM | N/A |
Data sourced from MedchemExpress and R&D Systems.
Apelin/APJ Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical signaling cascade initiated by apelin binding to the APJ receptor and the subsequent inhibition by this compound.
Experimental Protocol: In-Vitro cAMP Assay
This protocol outlines a typical approach to determine the IC50 of this compound in a cyclic adenosine monophosphate (cAMP) assay.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human APJ receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the respective wells and incubate for a short period.
-
Add a fixed concentration of apelin-13 (typically at its EC80) to all wells except the negative control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
In-Vivo Effects of this compound
While a potent in-vitro tool, the in-vivo application of this compound is met with significant challenges, primarily due to its metabolic instability.
Summary of In-Vivo Findings and Limitations
Studies have explored the in-vivo effects of this compound in various animal models. For instance, it has been shown to prevent pathological retinal angiogenesis in a mouse model of ischemic retinopathy. Another study in adult mice suggested that this compound treatment can stimulate testicular proliferation and steroidogenesis.
However, the utility of this compound in vivo is limited by its poor stability in both human and mouse liver homogenates and human plasma. The ester linkage in its structure is susceptible to rapid hydrolysis, leading to a short half-life. This suggests that for in-vivo experiments, acute intravenous administration may be necessary to achieve and maintain therapeutic concentrations.
In-Vivo Experimental Workflow
The following diagram provides a generalized workflow for an in-vivo study investigating the effects of this compound.
Comparison of In-Vitro and In-Vivo Effects
| Feature | In-Vitro | In-Vivo |
| Primary Effect | Potent and selective antagonism of the APJ receptor. | Effects are model-dependent; has shown efficacy in models of retinal angiogenesis and testicular function. |
| Concentration | Effective in the micromolar range (0.70-1.75 µM). | Dosing and effective concentrations are highly dependent on the administration route and model. |
| Limitations | Standard cell-based assay limitations. | Poor metabolic stability, rapid clearance, and poor solubility limit its systemic exposure and therapeutic window. |
| Utility | Excellent tool for studying the apelin/APJ signaling pathway in a controlled environment. | Use is challenging and generally limited to acute dosing paradigms or localized delivery. |
ADME Properties of this compound
The in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound highlights its challenges for in-vivo use.
| Parameter | Result | Implication |
| Aqueous Solubility | Poor, though pH-dependent. | May be difficult to formulate for in-vivo administration. |
| Plasma Stability | Very poor in human plasma (<1% remaining after 3 hours). | Rapid degradation in the bloodstream, leading to a short half-life. |
| Liver Microsomal Stability | Poor in human and mouse liver homogenates (4-5% remaining after 60 minutes). | High first-pass metabolism, limiting oral bioavailability. |
| PAMPA Permeability | Moderate and pH-dependent. | Suggests potential for passive diffusion |
ML221: A Comparative Guide to the First-in-Class Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML221, a pioneering small molecule antagonist of the Apelin receptor (APJ), with other emerging alternatives. We present supporting experimental data from various cell lines and animal models to objectively evaluate its performance.
Performance and Efficacy of this compound
This compound is a potent and selective antagonist of the Apelin receptor (APJ), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including angiogenesis and cell proliferation. Its efficacy has been demonstrated in various in vitro and in vivo models, particularly in the context of cancer research.
In Vitro Activity
This compound has been shown to effectively inhibit the signaling pathways activated by apelin, the endogenous ligand for the APJ receptor. This inhibition has been quantified through various functional assays.
Table 1: In Vitro Functional Activity of this compound [1]
| Assay Type | Target | IC50 (µM) |
| cAMP Assay | Apelin Receptor (APJ) | 0.70 |
| β-arrestin Assay | Apelin Receptor (APJ) | 1.75 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
This compound exhibits high selectivity for the APJ receptor over the structurally related angiotensin II type 1 (AT1) receptor, a critical factor for minimizing off-target effects.[1]
Table 2: Selectivity Profile of this compound [1]
| Target | IC50 (µM) | Fold Selectivity (over AT1) |
| Apelin Receptor (APJ) | 1.75 (β-arrestin) | >45 |
| Angiotensin II Type 1 (AT1) Receptor | >79 | - |
Performance in Cancer Cell Lines
Studies have highlighted the potential of this compound in curbing the growth and pro-angiogenic activity of cancer cells, particularly in cholangiocarcinoma (bile duct cancer).
In human cholangiocarcinoma cell lines HuH-28 and SG231, treatment with 10 μM of this compound for 24 hours resulted in a significant decrease in the expression of the proliferation marker Ki-67. Furthermore, a marked reduction in the expression of key angiogenic factors, including Vascular Endothelial Growth Factor A (VEGF-A), VEGF-C, Angiopoietin-1 (Ang-1), and Angiopoietin-2 (Ang-2), was observed. In contrast, in the benign human cholangiocyte cell line H69, this compound treatment led to an increase in Ki-67 expression but a decrease in angiogenic factor expression.
Table 3: Effect of this compound on Cholangiocarcinoma Cell Lines
| Cell Line | Treatment | Effect on Ki-67 Expression | Effect on Angiogenic Factor Expression (VEGF-A, VEGF-C, Ang-1, Ang-2) |
| HuH-28 (Cholangiocarcinoma) | 10 µM this compound (24h) | Decreased | Decreased |
| SG231 (Cholangiocarcinoma) | 10 µM this compound (24h) | Decreased | Decreased |
| H69 (Benign Cholangiocyte) | 10 µM this compound (24h) | Increased | Decreased |
In Vivo Performance in an Animal Model
The anti-tumor activity of this compound has been demonstrated in a xenograft mouse model using the human cholangiocarcinoma cell line Mz-ChA-1. Treatment with this compound led to a significant inhibition of tumor growth compared to the untreated control group.
Comparison with Alternative APJ Antagonists
While this compound was the first reported small molecule antagonist for the APJ receptor, other compounds have since been identified.[2] However, direct, side-by-side comparative studies in the same cell lines or animal models are not extensively available in the current literature.
Table 4: Overview of Selected APJ Receptor Antagonists
| Compound | Reported Activity | Reference |
| This compound | Potent and selective APJ antagonist. | --INVALID-LINK-- |
| ML339 | Selective CXCR6 antagonist with no inhibitory effect on the apelin receptor (APJ) at concentrations up to 79 µM. | --INVALID-LINK-- |
| APJ antagonist-1 | Shows strong β-arrestin inhibition with an IC50 of 3.1 μM. | --INVALID-LINK-- |
It is important to note that a direct comparison of the potency and efficacy of these compounds is challenging without head-to-head studies.
Experimental Protocols
Cell Culture
-
HuH-28 and SG231 Cell Lines: These intrahepatic cholangiocarcinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For passaging, cells are treated with a solution of 0.2% trypsin and 0.02% EDTA for 5 minutes at 37°C.
-
Mz-ChA-1 Cell Line: While the specific culture conditions for the xenograft study were not detailed in the available literature, this cell line is typically cultured in DMEM supplemented with 10% FBS and antibiotics.
In Vivo Xenograft Model (General Protocol)
The following is a general protocol for a subcutaneous xenograft model. The specific details for the Mz-ChA-1 study with this compound were not available in the searched literature.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of Mz-ChA-1 cells (typically 1-5 million cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised and may be used for further analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound performance.
References
Safety Operating Guide
Proper Disposal of ML221: A Step-by-Step Guide for Laboratory Personnel
For immediate reference, ML221 is classified as a combustible solid and poses a severe hazard to water (Water Hazard Class 3). Adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the inherent characteristics of this compound. This information is critical for safe handling and in the event of a spill or accidental exposure.
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Color | White to beige | [1] |
| Solubility | DMSO: 5 mg/mL (clear, warmed) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 - Severely hazardous to water | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Safety Goggles: To protect eyes from dust particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
-
Dust Mask or Respirator: To prevent inhalation of fine particles.
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.
-
Solid Waste:
-
Collect unwanted this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust.
-
Label the container as "Hazardous Waste," "Combustible Solid," and "Marine Pollutant" and include the full chemical name: "this compound".
-
-
Liquid Waste (Solutions containing this compound):
-
Collect solutions of this compound (e.g., in DMSO) in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste mixing can lead to dangerous chemical reactions.
-
The container should be leak-proof and stored in secondary containment to prevent spills.
-
Label the container with "Hazardous Waste," the solvent(s) used, and "Contains this compound (Water Hazard Class 3)".
-
Storage Pending Disposal
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition, such as open flames, hot plates, and direct sunlight, due to the combustible nature of this compound.
-
The storage area should be well-ventilated.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner.
Final Disposal
-
Never dispose of this compound down the drain or in regular trash. [2][3][4] Its WGK 3 classification indicates that it is severely hazardous to aquatic life.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and transportation of hazardous materials to licensed disposal facilities.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide, when followed diligently, will ensure the safe and environmentally responsible disposal of this compound in a laboratory setting. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
- 1. This compound = 98 HPLC 877636-42-5 [sigmaaldrich.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling ML221
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of ML221.
This document provides immediate, essential safety and logistical information for the handling of this compound. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this guidance is based on information from chemical suppliers and general safe laboratory practices for handling solid chemical compounds. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁N₃O₆S | [1] |
| Molecular Weight | 385.35 g/mol | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 10 mM) | [1] |
| Storage Temperature | 2-8°C | |
| Storage Class Code | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (severe hazard to water) |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet for this compound, a cautious approach to personal protection is recommended. The following PPE should be considered the minimum requirement when handling this compound powder.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne powder particles and potential splashes of solvent during reconstitution. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Provides a barrier against skin contact. Check for glove compatibility with the solvent used for reconstitution (e.g., DMSO). |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If weighing or handling larger quantities that may generate dust, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powder. |
Operational Plan: Handling and Reconstitution
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental accuracy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
